6-Bromo-4,8-dichloroquinoline-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-bromo-4,8-dichloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3BrCl2N2/c11-6-1-7-9(13)5(3-14)4-15-10(7)8(12)2-6/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUYJGKSUKENAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=NC=C(C(=C21)Cl)C#N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3BrCl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640758 | |
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-77-2 | |
| Record name | 6-Bromo-4,8-dichloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50640758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-Bromo-4,8-dichloroquinoline-3-carbonitrile synthesis pathway
An In-depth Technical Guide to the Synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for this compound, a complex quinoline derivative with potential applications in medicinal chemistry and drug discovery. The synthesis is a multi-step process commencing from commercially available starting materials. This document provides detailed, albeit theoretical, experimental protocols for each key transformation, based on established and analogous chemical reactions. Quantitative data is summarized in tables, and the overall synthetic workflow is visualized using a Graphviz diagram.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence. This pathway involves the initial preparation of a substituted aniline, followed by a Friedländer annulation to construct the quinoline core, and subsequent chlorination to yield the final product.
Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde
The synthesis begins with the reduction of 2-amino-5-bromobenzoic acid to the corresponding alcohol, followed by oxidation to the aldehyde.
Step 2: Chlorination of 2-Amino-5-bromobenzaldehyde
The next step involves the regioselective chlorination of 2-amino-5-bromobenzaldehyde at the C3 position. This is a crucial step to introduce the C8-chloro substituent in the final quinoline ring.
Step 3: Friedländer Annulation to form 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile
The substituted 2-aminobenzaldehyde undergoes a Friedländer annulation with ethyl cyanoacetate. This reaction proceeds via a condensation and subsequent cyclization to form the 4-hydroxyquinoline ring with the desired carbonitrile group at the C3 position.[1][2][3]
Step 4: Chlorination of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile
The final step is the conversion of the 4-hydroxy group to a chloro group using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃), to yield the target molecule, this compound.[4][5]
Data Presentation
The following tables summarize the reactants, reagents, and expected products for each step of the synthesis.
Table 1: Synthesis of 2-Amino-5-bromobenzaldehyde
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |
| 2-Amino-5-bromobenzoic acid | C₇H₆BrNO₂ | 216.03 | 1.0 |
| Lithium aluminum hydride | LiAlH₄ | 37.95 | 2.9 |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |
| Manganese dioxide | MnO₂ | 86.94 | Excess |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Solvent |
| Product | |||
| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 200.03 | High Yield |
Table 2: Chlorination of 2-Amino-5-bromobenzaldehyde
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |
| 2-Amino-5-bromobenzaldehyde | C₇H₆BrNO | 200.03 | 1.0 |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | 1.1 |
| Acetonitrile | C₂H₃N | 41.05 | Solvent |
| Product | |||
| 2-Amino-5-bromo-3-chlorobenzaldehyde | C₇H₅BrClNO | 234.48 | Moderate to High Yield |
Table 3: Friedländer Annulation
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |
| 2-Amino-5-bromo-3-chlorobenzaldehyde | C₇H₅BrClNO | 234.48 | 1.0 |
| Ethyl cyanoacetate | C₅H₇NO₂ | 113.11 | 1.1 |
| Piperidine | C₅H₁₁N | 85.15 | Catalytic |
| Ethanol | C₂H₆O | 46.07 | Solvent |
| Product | |||
| 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile | C₁₀H₄BrClN₂O | 299.51 | Good Yield |
Table 4: Chlorination of the 4-Hydroxy Group
| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount/Equivalents |
| 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile | C₁₀H₄BrClN₂O | 299.51 | 1.0 |
| Phosphorus oxychloride | POCl₃ | 153.33 | Excess |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Catalytic |
| Product | |||
| This compound | C₁₀H₃BrCl₂N₂ | 317.95 | High Yield |
Experimental Protocols
The following are detailed, yet generalized, experimental protocols for the proposed synthesis.
Protocol for Step 1: Synthesis of 2-Amino-5-bromobenzaldehyde
-
Reduction of 2-Amino-5-bromobenzoic acid: To a solution of 2-amino-5-bromobenzoic acid (1.0 eq) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, slowly add lithium aluminum hydride (2.9 eq). Allow the reaction to warm to room temperature and stir overnight. Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 15% aqueous NaOH and then more water. Filter the resulting suspension and concentrate the filtrate under reduced pressure to yield crude 2-amino-5-bromobenzyl alcohol.
-
Oxidation to 2-Amino-5-bromobenzaldehyde: Dissolve the crude 2-amino-5-bromobenzyl alcohol in dichloromethane (DCM). Add activated manganese dioxide (excess) and stir the mixture at room temperature until the starting material is consumed (monitored by TLC). Filter the reaction mixture through a pad of celite and wash the filter cake with DCM. Concentrate the filtrate under reduced pressure to afford 2-amino-5-bromobenzaldehyde as a yellow solid.[6]
Protocol for Step 2: Chlorination of 2-Amino-5-bromobenzaldehyde
-
Dissolve 2-amino-5-bromobenzaldehyde (1.0 eq) in acetonitrile.
-
Add N-chlorosuccinimide (1.1 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-amino-5-bromo-3-chlorobenzaldehyde.
Protocol for Step 3: Friedländer Annulation
-
In a round-bottom flask, dissolve 2-amino-5-bromo-3-chlorobenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in ethanol.[2]
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture at reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Collect the solid by filtration, wash with cold ethanol, and dry to yield 6-bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile.
Protocol for Step 4: Chlorination of the 4-Hydroxy Group
-
To a flask containing 6-bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile (1.0 eq), add an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for several hours.[5]
-
After completion, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
-
The precipitate formed is the crude product. Collect the solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure this compound.
Mandatory Visualization
References
- 1. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the novel heterocyclic compound, 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Due to the limited availability of direct experimental data for this specific molecule, this document also includes inferred properties and established experimental protocols based on structurally analogous quinoline derivatives. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and evaluation of this and related compounds for potential applications in drug discovery and development.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound have been identified from various chemical databases. This information is crucial for its identification, handling, and for predicting its behavior in chemical and biological systems.
| Property | Value | Source |
| CAS Number | 886362-77-2 | [1][2] |
| Molecular Formula | C₁₀H₃BrCl₂N₂ | [1] |
| Molecular Weight | 301.95 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(C2=C1C(=C(C=N2)C#N)Cl)Cl)Br | |
| InChI Key | Not available |
Note: Properties such as melting point, boiling point, and solubility for this compound are not yet reported in publicly available literature. For the structurally related compound, 6-Bromo-4-chloroquinoline-3-carbonitrile, a melting point of 146-148 °C has been reported, which may serve as a preliminary estimate.[3]
Inferred Experimental Protocols
While specific experimental data for this compound is not available, the following protocols for synthesis and characterization are based on established methods for analogous quinoline derivatives. These methodologies provide a strong foundation for the laboratory investigation of this compound.
Proposed Synthesis of Substituted Quinoline-3-carbonitriles
The synthesis of substituted quinoline-3-carbonitriles can often be achieved through a multi-step reaction sequence. A plausible synthetic route is outlined below.
Spectroscopic Characterization
The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR: Acquire the proton NMR spectrum to determine the number and chemical environments of the aromatic protons.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms and their chemical shifts, which is indicative of the carbon skeleton.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the solid compound or analyze the solid directly using an ATR-FTIR spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Signals: Characteristic absorption bands would be expected for the nitrile (C≡N) stretch (around 2220-2260 cm⁻¹), aromatic C-H stretching, and C=C/C=N bond vibrations within the quinoline ring system.
Mass Spectrometry (MS):
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron impact (EI).
-
Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight. The fragmentation pattern can provide further structural information.
Potential Biological Activity and Screening
The biological activities of quinoline derivatives are well-documented, with many exhibiting significant anticancer and antimicrobial properties.[4] The presence of halogen atoms on the quinoline core can modulate these activities.[5] While the biological profile of this compound has not been reported, a general workflow for its preliminary biological evaluation is proposed.
Cytotoxicity Screening Protocol (MTT Assay)
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HeLa, HT-29) in 96-well plates at an appropriate density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability and determine the IC₅₀ value of the compound.
Conclusion
This compound is a novel compound with potential for further investigation in the field of medicinal chemistry. While direct experimental data is currently limited, this technical guide provides the foundational physicochemical properties and outlines established experimental protocols based on analogous structures. The proposed workflows for synthesis and biological screening offer a starting point for researchers to explore the therapeutic potential of this and related quinoline derivatives. Further experimental investigation is warranted to fully characterize this promising molecule.
References
- 1. scbt.com [scbt.com]
- 2. 6-BROMO-4,8-DICHLORO-QUINOLINE-3-CARBONITRILE | 886362-77-2 [chemicalbook.com]
- 3. lookchem.com [lookchem.com]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-4,8-dichloroquinoline-3-carbonitrile, bearing the CAS number 886362-77-2, is a halogenated quinoline derivative with potential applications in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromo and chloro substituents, along with a cyano group, is anticipated to significantly influence its physicochemical properties and biological efficacy. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthesis pathway, and potential biological activities based on the analysis of structurally related compounds.
Chemical Properties
| Property | Value | Source |
| CAS Number | 886362-77-2 | [1] |
| Molecular Formula | C₁₀H₃BrCl₂N₂ | [1] |
| Molecular Weight | 301.95 g/mol | [1] |
| Canonical SMILES | C1=C(C=C2C(=C1Br)N=C(C=C2Cl)C#N)Cl | |
| InChI Key | Not Available | |
| Appearance | Predicted to be a solid |
Synthesis
A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a plausible synthetic route can be proposed based on established methods for the synthesis of substituted quinolines. A common approach involves the cyclization of a substituted aniline followed by functional group interconversions.
Proposed Synthetic Pathway
A potential synthetic route could start from a suitably substituted aniline, such as 2-amino-3,5-dichlorobenzonitrile, and proceed through a Gould-Jacobs or a similar cyclization reaction to form the quinoline core, followed by bromination.
Alternatively, a route analogous to the synthesis of other halogenated quinolines could be employed. For instance, the synthesis of 6-bromo-4-chloroquinoline often involves the reaction of 4-bromoaniline with ethyl propiolate, followed by cyclization and chlorination. A similar strategy could be adapted for this compound.
General Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on common quinoline synthesis methods. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.
Step 1: Synthesis of a Substituted Acrylate
-
To a solution of an appropriately substituted aniline (e.g., a dichloro-bromo-aniline derivative) in a suitable solvent like ethanol, add an equimolar amount of an acrylate derivative (e.g., ethyl (ethoxymethylene)cyanoacetate).
-
Reflux the mixture for several hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude substituted acrylate.
Step 2: Cyclization to form the Quinolone Core
-
Add the crude acrylate from the previous step to a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to a high temperature (e.g., 250 °C) to induce thermal cyclization.
-
After cooling, dilute the mixture with a non-polar solvent like hexane to precipitate the quinolone product.
-
Filter and wash the solid to obtain the crude quinolone.
Step 3: Chlorination
-
Treat the quinolone from the previous step with a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst like dimethylformamide (DMF).
-
Heat the reaction mixture at reflux for several hours.
-
Carefully quench the reaction by pouring it onto ice.
-
Neutralize the solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 4: Bromination (if not already incorporated)
-
If the bromo-substituent is not present on the starting aniline, the quinoline core can be brominated using a suitable brominating agent like N-bromosuccinimide (NBS) in a solvent such as carbon tetrachloride, often with a radical initiator like benzoyl peroxide.
Potential Biological Activity and Signaling Pathways
Direct biological data for this compound is not available. However, based on the extensive research on quinoline-3-carbonitrile derivatives, several potential biological activities and mechanisms of action can be inferred.[2]
Anticancer Activity
The quinoline scaffold is a common feature in many anticancer agents.[2] Structurally similar compounds have shown inhibitory activity against various protein kinases involved in cancer progression.
-
EGFR and VEGFR Inhibition: 4-Anilinoquinoline-3-carbonitrile derivatives have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR).[2] Given the structural similarities, this compound could potentially interact with the ATP-binding site of receptor tyrosine kinases like EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR), disrupting downstream signaling pathways crucial for tumor growth and angiogenesis.[2]
-
PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and metabolism, and its dysregulation is common in cancer.[2] Several quinoline derivatives have been identified as inhibitors of this pathway.[2]
Antimicrobial Activity
Quinolone antibiotics are a well-known class of antibacterial agents that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[3] The core quinoline structure of this compound suggests that it could be investigated for potential antibacterial properties. The specific substitutions would likely influence its spectrum of activity and potency.[3]
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of this compound.
In Vitro Anticancer Activity Assay (MTT Assay)
This assay assesses the effect of the compound on cell viability and proliferation.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of the compound against various bacterial strains.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with a standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. Based on the well-documented biological activities of related quinoline derivatives, it holds potential as an anticancer and antimicrobial agent. Further research, including the development of a robust synthetic route and comprehensive biological evaluation, is necessary to fully elucidate its therapeutic potential. The information and protocols provided in this guide offer a foundational framework for researchers to initiate such investigations.
References
- 1. scbt.com [scbt.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. While specific experimental data for this compound is not widely published, this document outlines the standard workflows and presents illustrative data from closely related quinoline analogues to provide a robust framework for researchers. The primary analytical techniques covered include X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Physicochemical Properties
A foundational step in the characterization of any novel compound is the determination of its basic physicochemical properties. For this compound, the following information is established:
| Property | Value | Source |
| CAS Number | 886362-77-2 | |
| Molecular Formula | C₁₀H₃BrCl₂N₂ | |
| Molecular Weight | 301.95 g/mol |
Analytical Workflow for Structure Elucidation
The unambiguous determination of a chemical structure requires a multi-faceted analytical approach. Spectroscopic methods provide information on the connectivity and chemical environment of atoms, while crystallography can reveal the precise three-dimensional arrangement in the solid state.
X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive evidence of molecular structure, including bond lengths, bond angles, and stereochemistry. While specific crystallographic data for this compound is not available, the data for the closely related compound, 6-Bromoquinoline-8-carbonitrile, serves as an excellent reference.
Illustrative Crystallographic Data (6-Bromoquinoline-8-carbonitrile)
| Parameter | Value | Source |
| Chemical Formula | C₁₀H₅BrN₂ | |
| Molecular Weight | 233.07 g/mol | |
| Crystal System | Monoclinic | |
| Space Group | P2₁/c | |
| a (Å) | 3.8484 (8) | |
| b (Å) | 12.634 (3) | |
| c (Å) | 18.042 (4) | |
| β (°) | 92.918 (7) | |
| Volume (ų) | 876.0 (3) | |
| Temperature (K) | 296 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth : Single crystals suitable for X-ray diffraction are grown. A common method is the slow evaporation of a saturated solution of the compound in an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Data Collection : A suitable crystal is mounted on a goniometer. The crystal is then exposed to a monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å). The diffraction data are collected at a controlled temperature (e.g., 296 K) using a diffractometer equipped with a CCD detector.
-
Structure Solution and Refinement : The collected diffraction data is processed to solve and refine the crystal structure. The structure is typically solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the carbon-hydrogen framework of a molecule. For this compound, one would expect to see signals in the aromatic region of the ¹H NMR spectrum corresponding to the three protons on the quinoline ring system. The ¹³C NMR would show 10 distinct signals, one for each carbon atom in the unique electronic environments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
-
Data Acquisition : The NMR tube is placed in the spectrometer (e.g., 400 MHz).
-
For ¹H NMR, the spectrum is acquired with a set number of scans.
-
For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish proton-proton and proton-carbon correlations, which are crucial for assigning the signals to specific atoms in the structure.
-
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula through high-resolution mass spectrometry (HRMS). The fragmentation pattern can also offer clues about the molecule's structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction : A small amount of the sample is introduced into the mass spectrometer. For non-volatile solids like the target compound, techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable.
-
Ionization : The sample molecules are ionized. In ESI, a high voltage is applied to a liquid to create an aerosol, leading to the formation of molecular ions.
-
Mass Analysis and Detection : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector records the abundance of each ion, generating the mass spectrum. For this compound, the isotopic pattern of the molecular ion will be characteristic due to the presence of bromine and chlorine atoms.
Hypothetical Synthesis Pathway
The synthesis of substituted quinolines can often be achieved through established named reactions. A plausible route to this compound could involve a variation of the Friedländer annulation or a multi-step sequence starting from a pre-functionalized aniline.
This guide provides a comprehensive framework for the structure elucidation of this compound. By employing the detailed experimental protocols for X-ray crystallography, NMR spectroscopy, and mass spectrometry, researchers can confidently determine the structure of this and other novel quinoline derivatives.
Technical Guide: Spectroscopic and Synthetic Profile of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics and a plausible synthetic route for 6-bromo-4,8-dichloroquinoline-3-carbonitrile. Due to the limited availability of published experimental data for this specific compound, this document leverages data from structurally similar quinoline derivatives and established principles of spectroscopic analysis to present a predictive profile. The guide includes projected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for synthesis and analysis, and workflow diagrams to facilitate understanding and replication.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 886362-77-2[1]
-
Molecular Formula: C₁₀H₃BrCl₂N₂[1]
-
Molecular Weight: 301.95 g/mol [1]
-
Structure:

Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These predictions are based on the analysis of related quinoline compounds and the known effects of substituents on spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~9.10 | s | - | H-2 |
| ~8.40 | d | ~2.0 | H-5 |
| ~8.00 | d | ~2.0 | H-7 |
Note: The aromatic protons are expected to be in the downfield region due to the electron-withdrawing effects of the chloro, bromo, and cyano substituents on the quinoline ring system.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~152.0 | C-8a |
| ~148.0 | C-2 |
| ~145.0 | C-4 |
| ~138.0 | C-7 |
| ~132.0 | C-5 |
| ~128.0 | C-4a |
| ~125.0 | C-6 |
| ~122.0 | C-8 |
| ~115.0 | C≡N |
| ~110.0 | C-3 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~2230 | Nitrile (C≡N) | Stretching |
| ~1600, ~1550, ~1480 | Aromatic Ring (C=C) | Stretching |
| ~1100 - ~1000 | C-Cl | Stretching |
| ~850 - ~800 | C-H (aromatic) | Out-of-plane bending |
| ~600 - ~500 | C-Br | Stretching |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a complex molecular ion cluster due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).
Table 4: Predicted Mass Spectrometry Data (Electron Impact - EI)
| m/z | Interpretation |
| 300/302/304/306 | Molecular ion cluster [M]⁺ corresponding to isotopic combinations of Br and Cl. |
| 265/267/269 | [M - Cl]⁺ |
| 221/223 | [M - Br]⁺ |
| 195/197 | [M - Br - CN]⁺ |
Experimental Protocols
The following sections detail generalized protocols for the synthesis and spectroscopic analysis of the title compound.
Proposed Synthesis
A plausible synthetic route can be adapted from methods used for similar halogenated quinolines. The proposed pathway begins with a suitable aniline precursor and proceeds through cyclization and subsequent functional group transformations.
Step 1: Synthesis of 2-amino-3-bromo-5-chlorobenzonitrile This starting material can be prepared from commercially available anilines through standard bromination and chlorination procedures.
Step 2: Vilsmeier-Haack Reaction The substituted aniline is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to form the corresponding 4-chloro-quinoline derivative through a Vilsmeier-Haack cyclization.
Step 3: Aromatization If a dihydroquinoline intermediate is formed, an oxidation step using an agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) would yield the fully aromatic quinoline ring.
Step 4: Introduction of the 8-chloro substituent Direct chlorination of the quinoline ring at the 8-position can be challenging. A potential route involves starting with a precursor that already contains the 8-chloro substituent, such as 2-amino-3-bromo-5,x-dichloroaniline, and proceeding with the cyclization.
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer. The sample would be dissolved in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.[2]
-
IR Spectroscopy: The IR spectrum would be obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. For a solid sample, a small amount of the compound would be mixed with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum would be recorded over a range of 4000-400 cm⁻¹.[2]
-
Mass Spectrometry: Mass spectra would be acquired on a mass spectrometer using electrospray ionization (ESI) or electron impact (EI) techniques.[2] The high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Visualization of Workflows
Proposed Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic characterization.
References
The Multifaceted Biological Activities of Quinoline-3-carbonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. Among its numerous derivatives, those incorporating a carbonitrile group at the 3-position have garnered significant attention for their potent and diverse biological effects. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of quinoline-3-carbonitrile derivatives, with a focus on their anticancer, antimicrobial, and enzyme-inhibitory properties.
Anticancer Activity
Quinoline-3-carbonitrile derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often centered on the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.
A significant number of studies have focused on 4-anilinoquinoline-3-carbonitriles as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase.[1][2] These compounds act as ATP-competitive inhibitors, effectively blocking the downstream signaling cascades, such as the Ras/Raf/MEK/ERK pathway, which are crucial for tumor growth.[1][3]
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected quinoline-3-carbonitrile derivatives against various cancer cell lines.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference(s) |
| 4-Anilinoquinoline-3-carbonitriles | Various | 0.0075 - 5.283 | [1][2] |
| 2-Amino-pyrano[3,2-c]quinoline-3-carbonitriles | A-549 (Lung) | 35 | [4] |
| 2-Amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitriles | Various | 0.026 - 0.028 | [5] |
| 2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide | MCF-7 (Breast) | 29.8 | [4] |
| 4-[(2,4-dichlorophenyl) amino]-6,7-dimethoxy-3-quinoline carbonitrile | Src kinase inhibition | - | [6] |
| 2-Aminospiro[pyrano[3,2-c]quinoline]-3-carbonitrile derivatives | Src kinase inhibition | 0.87 | [7] |
Antimicrobial Activity
The quinoline core is historically associated with antimicrobial agents, and the 3-carbonitrile derivatives continue this legacy. These compounds have demonstrated efficacy against a spectrum of Gram-positive and Gram-negative bacteria. A primary mechanism of action for many quinoline-based antibacterials is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[8][9][10][11] By stabilizing the enzyme-DNA complex, these compounds lead to lethal double-strand breaks in the bacterial chromosome.
Quantitative Antimicrobial Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinoline-3-carbonitrile derivatives against different bacterial strains.
| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Novel quinolone-3-carbonitrile derivatives | Various | 3.13 - 100 (µM) | [12] |
| 6-Substituted-2-hydrazinyl quinoline-3-carbonitrile derivatives | Various | 12.5 - 25 | [13] |
| Benzylthio and benzoylthio substituted quinoline-3-carbonitriles | Gram-positive strains | 0.5 - 1 | [14] |
| Quinolone coupled hybrids | Gram-positive & Gram-negative strains | 0.125 - 8 | [15] |
| N-methylbenzofuro[3,2-b]quinoline and N-methylbenzoindolo[3,2-b]-quinoline derivatives | Vancomycin-resistant E. faecium | 4 | [16] |
Enzyme Inhibition
Beyond their anticancer and antimicrobial activities, quinoline-3-carbonitrile derivatives have been investigated as inhibitors of various other enzymes. For instance, certain derivatives have shown potent inhibitory activity against Pim-1 kinase, a serine/threonine kinase implicated in apoptosis and cell metabolism, making it a target for cancer therapy.[7]
Experimental Protocols
Synthesis of Quinoline-3-carbonitrile Derivatives
A common and efficient method for the synthesis of polysubstituted quinoline-3-carbonitriles is the one-pot multicomponent reaction.[17]
Example Protocol: Synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile Derivatives
-
Reactants: A mixture of an appropriate aromatic aldehyde (1 mmol), malononitrile (1 mmol), a cyclic ketone (e.g., cyclohexanone) (1 mmol), and ammonium acetate (2 mmol) is prepared.
-
Solvent: The reactants are dissolved in a suitable solvent, such as ethanol or methanol.
-
Reaction Conditions: The reaction mixture is typically refluxed for a specified period (e.g., 2-4 hours).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.
-
Purification: The crude product is then purified by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired quinoline-3-carbonitrile derivative.
References
- 1. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 5. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. ijmphs.com [ijmphs.com]
- 8. researchgate.net [researchgate.net]
- 9. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Mechanisms of drug resistance: quinolone resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 15. researchgate.net [researchgate.net]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
6-Bromo-4,8-dichloroquinoline-3-carbonitrile molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and analytical methodology for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Additionally, it explores the potential biological relevance of this compound class and illustrates a key signaling pathway in which similar molecules are active.
Core Compound Data
The fundamental chemical properties of this compound are summarized below, providing essential information for researchers.
| Property | Value |
| Molecular Weight | 301.95 g/mol [1] |
| Molecular Formula | C10H3BrCl2N2[1] |
| CAS Number | 886362-77-2[1] |
Synthetic Protocol
Step 1: Synthesis of 6-Bromo-4-hydroxyquinoline
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 4-bromoaniline (1 equivalent) and diethyl 2-(ethoxymethylene)malonate (1.1 equivalents).
-
Initial Condensation: Heat the mixture at 100-110°C for 1 hour. This step forms the intermediate diethyl 2-(((4-bromophenyl)amino)methylene)malonate.
-
Cyclization: Add the reaction mixture to a larger flask containing preheated diphenyl ether at 250°C. Maintain this temperature for 15-30 minutes to facilitate the cyclization reaction. The product, 6-bromo-4-hydroxyquinoline, will precipitate from the hot solvent.
-
Work-up: Cool the reaction mixture to below 100°C and dilute with hexane to aid in the filtration of the precipitated solid. Filter the solid and wash thoroughly with hexane, followed by ethanol, to remove residual solvents. Dry the solid to obtain 6-bromo-4-hydroxyquinoline.
Step 2: Synthesis of 6-Bromo-4,8-dichloroquinoline
-
Chlorination: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-4-hydroxyquinoline (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Reaction: Add a catalytic amount of N,N-dimethylformamide (DMF) and heat the mixture to reflux (approximately 110°C) for 3-4 hours. Monitor the reaction's progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the solution with a saturated sodium bicarbonate solution to a pH of 7-8.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 6-bromo-4,8-dichloroquinoline. Note: The second chlorination at the 8-position is a plausible side reaction under these conditions, though regioselectivity can be an issue.
Step 3: Synthesis of this compound
-
Formylation: The introduction of a carbonitrile group at the 3-position can be achieved through a multi-step process, often starting with a Vilsmeier-Haack formylation to introduce a formyl group at the 3-position.
-
Oxime Formation: The resulting 6-bromo-4,8-dichloroquinoline-3-carbaldehyde is then converted to its corresponding oxime by reacting it with hydroxylamine hydrochloride.
-
Dehydration: Finally, the oxime is dehydrated using a reagent such as acetic anhydride or phosphorus pentoxide to yield the target compound, this compound.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method is suitable for determining the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water, with 0.1% formic acid for improved peak shape. The gradient can be optimized to ensure good separation from any impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection Wavelength: 254 nm is generally effective for aromatic compounds like quinolines.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL). The solution should be filtered through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Potential Biological Activity and Signaling Pathways
While direct biological data for this compound is limited, the quinoline scaffold is a privileged structure in medicinal chemistry.[2] Halogenated quinolines, in particular, have shown promise as kinase inhibitors, which are crucial in cancer therapy.[3] The presence of bromo and chloro substituents can enhance binding affinity to target proteins.
The general mechanism of action for a kinase inhibitor involves blocking the action of one or more protein kinases. This prevents the phosphorylation of downstream target proteins, thereby interrupting signaling pathways that are often overactive in cancer cells, leading to a reduction in cell proliferation and survival.
This guide provides a foundational understanding of this compound for research and development purposes. The provided protocols and pathways, while based on related compounds, offer a strong starting point for further investigation into the synthesis, analysis, and potential therapeutic applications of this molecule.
References
An In-depth Technical Guide to the Solubility of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Publicly available experimental data on the solubility of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in organic solvents is limited. This guide provides a comprehensive framework for determining its solubility based on established scientific principles and standard experimental protocols. The information herein is intended to empower researchers to generate precise and reliable solubility data for this compound.
Introduction
This compound is a highly functionalized heterocyclic compound with potential applications in medicinal chemistry and materials science. The presence of a bromine atom and two chlorine atoms, along with a polar carbonitrile group on the quinoline scaffold, suggests a unique solubility profile that is critical for its synthesis, purification, formulation, and biological screening. Understanding the solubility of this compound in various organic solvents is a fundamental prerequisite for its effective utilization in research and development.
This technical guide outlines the theoretical considerations for the solubility of this compound, provides a detailed experimental protocol for its quantitative determination, and presents a logical workflow for a comprehensive solubility assessment.
Theoretical Solubility Profile
The molecular structure of this compound provides indicators of its likely solubility in different classes of organic solvents.
-
Polar Aprotic Solvents: The presence of the electron-withdrawing carbonitrile group (-CN) and the nitrogen atom in the quinoline ring introduces significant polarity to the molecule. Therefore, good solubility is anticipated in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), and acetone. These solvents can engage in dipole-dipole interactions with the polar functional groups of the molecule.
-
Chlorinated Solvents: The two chlorine atoms suggest that the compound may also exhibit favorable solubility in chlorinated solvents like dichloromethane (DCM) and chloroform, which can interact through van der Waals forces and dipole-dipole interactions.
-
Ethers and Esters: Moderate solubility might be expected in solvents such as tetrahydrofuran (THF) and ethyl acetate. These solvents have intermediate polarity and can act as hydrogen bond acceptors.
-
Alcohols (Polar Protic Solvents): Solubility in polar protic solvents like methanol, ethanol, and isopropanol is expected to be more limited. While these solvents can act as hydrogen bond donors and acceptors, the overall non-polar character contributed by the fused aromatic rings and halogen substituents may reduce solubility compared to more polar aprotic solvents.
-
Nonpolar Solvents: Due to the compound's significant polarity, it is predicted to have poor solubility in nonpolar solvents such as hexanes, cyclohexane, and toluene.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or public databases. The following table is provided as a template for researchers to populate with their experimentally determined data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Acetonitrile | 25 | Data to be determined | Data to be determined |
| e.g., Dichloromethane | 25 | Data to be determined | Data to be determined |
| e.g., Dimethylformamide | 25 | Data to be determined | Data to be determined |
| e.g., Dimethyl Sulfoxide | 25 | Data to be determined | Data to be determined |
| e.g., Ethanol | 25 | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | 25 | Data to be determined | Data to be determined |
| e.g., Hexanes | 25 | Data to be determined | Data to be determined |
| e.g., Tetrahydrofuran | 25 | Data to be determined | Data to be determined |
Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.
4.1. Materials and Equipment
-
This compound (solid, high purity)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Vortex mixer
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials (a sufficient amount to ensure undissolved solid remains at equilibrium).
-
Accurately pipette a known volume of the desired organic solvent into each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve should be prepared using standards of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the compound in the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Visualizations
5.1. Experimental Workflow for Solubility Determination
Caption: A logical workflow for the experimental determination of solubility.
5.2. Logical Relationship of Solubility Influencing Factors
Caption: Key factors influencing the solubility of a compound.
commercial availability of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and synthetic pathways relevant to 6-Bromo-4,8-dichloroquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development.
Commercial Availability
This compound is available from several specialized chemical suppliers. The following table summarizes the offerings from key vendors for research and development purposes.
| Supplier | Catalog Number(s) | Purity | Available Quantities | CAS Number | Molecular Formula |
| Santa Cruz Biotechnology | sc-297805[1] | Not specified | Inquire | 886362-77-2[1] | C₁₀H₃BrCl₂N₂[1] |
| BLDpharm | BD00644918[2] | ≥95% | 1g, 5g, 25g, Custom | 886362-77-2[2] | C₁₀H₃BrCl₂N₂[2] |
| 2a biotech | 2A-0147146[3] | 96%+[3] | Inquire | 886362-77-2[3] | C₁₀H₃BrCl₂N₂[3] |
| Fisher Scientific (via eMolecules) | ST-5690 | 95% | 1g | 886362-77-2 | C₁₀H₃BrCl₂N₂ |
Experimental Protocols: A Plausible Synthetic Pathway
Proposed Synthetic Scheme
The proposed synthesis starts with the commercially available 2-amino-3-bromo-5-chlorobenzoic acid and proceeds through cyclization, chlorination, and cyanation steps.
Caption: Plausible synthetic pathway for this compound.
Detailed Methodologies
Step 1: Synthesis of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid (Gould-Jacobs Reaction)
This initial step involves the condensation of a substituted aniline with diethyl (ethoxymethylene)malonate, followed by cyclization.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-amino-3-bromo-5-chlorobenzoic acid and a slight molar excess of diethyl (ethoxymethylene)malonate in a high-boiling point solvent such as Dowtherm A.
-
Reaction Conditions: Heat the mixture to approximately 240-250 °C with continuous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and add a non-polar solvent like hexane to precipitate the crude product. Filter the solid, wash with hexane, and then treat with a hot aqueous solution of sodium hydroxide to form the sodium salt.
-
Purification: Filter the hot alkaline solution to remove insoluble impurities. Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the purified 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid. Collect the solid by filtration, wash with water, and dry.
Step 2: Decarboxylation to 6-Bromo-8-chloro-4-hydroxyquinoline
-
Reaction Setup: Place the dried 6-Bromo-8-chloro-4-hydroxyquinoline-3-carboxylic acid in a suitable high-temperature reaction vessel.
-
Reaction Conditions: Heat the solid above its melting point until the cessation of gas evolution (CO₂). This is typically performed in a high-boiling point solvent or neat.
-
Purification: The resulting crude 6-Bromo-8-chloro-4-hydroxyquinoline can be purified by recrystallization from a suitable solvent.
Step 3: Vilsmeier-Haack Reaction to form 4,6-Dichloro-8-bromo-3-formylquinoline
The Vilsmeier-Haack reaction is a well-established method for the formylation and chlorination of activated aromatic and heterocyclic rings.
-
Reagent Preparation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) with stirring to prepare the Vilsmeier reagent.
-
Reaction: Add the 6-Bromo-8-chloro-4-hydroxyquinoline to the pre-formed Vilsmeier reagent.
-
Reaction Conditions: Allow the mixture to stir at low temperature initially, then warm to room temperature and subsequently heat to reflux. The reaction progress should be monitored by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium carbonate or sodium hydroxide) to precipitate the crude product.
-
Purification: Collect the solid by filtration, wash with water, and purify by column chromatography or recrystallization.
Step 4: Conversion of the Formyl Group to a Nitrile
The conversion of the 3-formyl group to a 3-carbonitrile can be achieved through several methods, often involving an aldoxime intermediate.
-
Aldoxime Formation: React the 4,6-Dichloro-8-bromo-3-formylquinoline with hydroxylamine hydrochloride in a suitable solvent like ethanol or pyridine.
-
Dehydration to Nitrile: Dehydrate the resulting aldoxime using a dehydrating agent such as acetic anhydride, thionyl chloride, or a milder reagent like copper(II) sulfate on alumina.
-
Purification: The final product, this compound, can be purified by column chromatography on silica gel followed by recrystallization.
Logical Workflow for Procurement and Synthesis
The decision to either purchase or synthesize this compound depends on factors such as required quantity, purity, lead time, and cost. The following diagram illustrates a typical decision-making workflow.
Caption: Decision workflow for obtaining this compound.
References
Methodological & Application
Synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile: A Detailed Protocol for Researchers
For Immediate Release
This application note provides a detailed, step-by-step protocol for the synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile, a complex heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
Introduction
Quinoline derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules. The specific substitution pattern of this compound, featuring bromine and chlorine atoms along with a carbonitrile group, makes it a valuable scaffold for the development of novel therapeutic agents. This protocol outlines a robust synthetic route, detailing the necessary reagents, conditions, and procedures for its successful preparation in a laboratory setting.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a three-step process commencing with a commercially available substituted aniline. The key transformations involve the construction of the quinoline ring system via a condensation and cyclization sequence, followed by a chlorination step to yield the final product.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Materials and Reagents:
| Reagent | Supplier | Purity |
| 2-Amino-3-bromo-5-chlorobenzonitrile | Major Suppliers | ≥97% |
| Ethyl 2-cyano-3-ethoxyacrylate | Major Suppliers | ≥97% |
| Dowtherm A (Diphenyl ether/biphenyl mixture) | Major Suppliers | N/A |
| Phosphorus oxychloride (POCl₃) | Major Suppliers | ≥99% |
| N,N-Dimethylformamide (DMF) | Major Suppliers | Anhydrous |
| Ethanol | Major Suppliers | Anhydrous |
| Toluene | Major Suppliers | Anhydrous |
| Dichloromethane (DCM) | Major Suppliers | ACS Grade |
| Ethyl acetate (EtOAc) | Major Suppliers | ACS Grade |
| Hexanes | Major Suppliers | ACS Grade |
| Sodium bicarbonate (NaHCO₃) | Major Suppliers | ACS Grade |
| Anhydrous sodium sulfate (Na₂SO₄) | Major Suppliers | ACS Grade |
Step 1: Synthesis of Ethyl 2-cyano-3-((2-bromo-4-chloro-6-cyanophenyl)amino)acrylate (Intermediate 1)
This step involves the condensation of the starting aniline with ethyl 2-cyano-3-ethoxyacrylate to form the enamine intermediate.
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-Amino-3-bromo-5-chlorobenzonitrile (1.0 eq) in anhydrous ethanol.
-
To this solution, add ethyl 2-cyano-3-ethoxyacrylate (1.1 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexanes:Ethyl Acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to obtain Intermediate 1.
Expected Yield: 85-95%
Step 2: Synthesis of 6-Bromo-8-chloro-4-hydroxyquinoline-3-carbonitrile (Intermediate 2)
This step involves the thermal cyclization of the enamine intermediate to form the 4-hydroxyquinoline ring system.
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A and heat it to 250 °C.
-
Slowly add Intermediate 1 (1.0 eq) portion-wise to the hot Dowtherm A, ensuring the temperature remains stable.
-
Maintain the reaction mixture at 250 °C for 15-30 minutes. Monitor the completion of the cyclization by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a large volume of hexanes to precipitate the product.
-
Stir the suspension for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake thoroughly with hexanes to remove the Dowtherm A.
-
Dry the solid under vacuum to yield Intermediate 2.
Expected Yield: 70-80%
Step 3: Synthesis of this compound (Final Product)
The final step is the chlorination of the 4-hydroxy group using phosphorus oxychloride.
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add Intermediate 2 (1.0 eq).
-
Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, ~0.1 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-6 hours. Monitor the reaction progress by TLC.[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure this compound.
Expected Yield: 75-85%
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| Intermediate 1 | C₁₃H₉BrClN₃O₂ | 370.60 | Yellow Solid |
| Intermediate 2 | C₁₀H₄BrClN₂O | 283.51 | Off-white Solid |
| This compound | C₁₀H₃BrCl₂N₂ | 301.95 | Pale Yellow Solid |
Logical Relationship of Synthetic Steps
Figure 2: Logical flow of the synthetic protocol.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Dowtherm A is used at high temperatures and can cause severe burns. Appropriate care should be taken.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should adapt the procedures as necessary based on their laboratory conditions and available equipment, while strictly adhering to all safety guidelines.
References
Application Notes and Protocols for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of the antibacterial potential of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. This document is intended for researchers in microbiology, medicinal chemistry, and drug development.
Introduction
Quinolines and their derivatives have been a cornerstone of antimicrobial research, with many exhibiting potent activity against a broad spectrum of bacteria.[1][2] The compound this compound belongs to this promising class of heterocyclic compounds. The presence of halogen substituents and a carbonitrile group on the quinoline scaffold suggests the potential for significant biological activity.[3][4][5] This document outlines the protocols to determine its antibacterial efficacy through standard assays such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests.
Putative Mechanism of Action
While the specific mechanism of this compound is yet to be elucidated, compounds with a quinoline core are well-known to target bacterial DNA synthesis.[6] The primary targets are two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[7][8][9] By inhibiting these enzymes, quinolones interfere with DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[7][10] Molecular docking studies on similar quinoline-3-carbonitrile derivatives have suggested that they likely interact with the active site of DNA gyrase.[3]
Data Presentation
As of the latest literature review, specific quantitative data for the antibacterial activity of this compound is not publicly available. The following table is a template for presenting such data once obtained through the protocols described below. It includes representative bacterial strains for initial screening.
| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | Gram-positive | 29213 | Data | Data | Data |
| Bacillus subtilis | Gram-positive | 6633 | Data | Data | Data |
| Escherichia coli | Gram-negative | 25922 | Data | Data | Data |
| Pseudomonas aeruginosa | Gram-negative | 27853 | Data | Data | Data |
Note: The MBC/MIC ratio is a critical parameter. A ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.[11]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12] The broth microdilution method is a widely accepted and standardized technique.[13][14][15]
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., S. aureus, E. coli)
-
0.5 McFarland standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Protocol:
-
Preparation of the Compound Stock Solution:
-
Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]
-
Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Serial Dilutions:
-
Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound stock solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 serves as the growth control (no compound).
-
Well 12 serves as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to wells 1 through 11.
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[12]
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[11][16] This assay is a follow-up to the MIC test.
Materials:
-
Results from the MIC assay
-
Sterile Mueller-Hinton Agar (MHA) plates
-
Micropipette
-
Incubator (35 ± 2°C)
Protocol:
-
Subculturing from MIC Plate:
-
From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Spot-plate each aliquot onto a separate, clearly labeled MHA plate.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Determining the MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no more than 0.1% of the original inoculum survives).[11]
-
Visualizations
Caption: Workflow for MIC and MBC Assays.
Caption: Putative Signaling Pathway Inhibition.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Quinolone antibiotics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. [Mechanism of action of quinolones] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. protocols.io [protocols.io]
- 14. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 15. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 16. microbe-investigations.com [microbe-investigations.com]
Application Notes and Protocols: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile as a Scaffold for Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a diverse range of biological activities.[1] Among these, quinoline-3-carbonitrile derivatives have emerged as a promising class of compounds for the development of novel anticancer agents. The strategic substitution on the quinoline ring system significantly influences their physicochemical properties and biological activities. The 6-Bromo-4,8-dichloroquinoline-3-carbonitrile core, in particular, presents a unique and versatile template for designing potent and selective anticancer drugs. The presence of two reactive chloro groups at positions 4 and 8, a bromo substituent at position 6, and a cyano group at position 3, offers multiple points for chemical modification to optimize target binding, selectivity, and pharmacokinetic profiles.
This document provides a comprehensive overview of the potential of this compound as a scaffold for anticancer agents, including potential mechanisms of action, quantitative data on the activity of analogous compounds, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.
Potential Mechanisms of Action
Derivatives of the quinoline-3-carbonitrile scaffold have been reported to exert their anticancer effects through various mechanisms, primarily by targeting key proteins involved in cancer cell proliferation, survival, and angiogenesis.
Kinase Inhibition
A predominant mechanism of action for many quinoline-based anticancer agents is the inhibition of protein kinases that are often dysregulated in cancer.
-
Epidermal Growth Factor Receptor (EGFR) and HER2: The 4-anilinoquinoline-3-carbonitrile substructure is a well-established pharmacophore for potent and selective inhibition of EGFR and HER2 tyrosine kinases.[2][3] These receptors are key drivers in many epithelial cancers, and their inhibition can block downstream signaling pathways like the RAS-RAF-MEK-ERK cascade, leading to cell cycle arrest and apoptosis.
-
c-Met Kinase: The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play crucial roles in tumor invasion and metastasis. Several 3,6-disubstituted quinoline derivatives have shown potent and selective inhibitory activity against c-Met.[1]
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is common in cancer. Quinoline-based compounds have been developed as inhibitors of key kinases in this pathway, such as PI3K and mTOR.
-
Other Kinases: The versatility of the quinoline scaffold allows for the design of inhibitors targeting a range of other kinases, including Src and Cyclin-Dependent Kinases (CDKs), which are also important targets in oncology.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, quinoline derivatives can induce cancer cell death through the activation of apoptotic pathways and by causing cell cycle arrest. This can be a direct consequence of inhibiting key signaling pathways or through other mechanisms such as:
-
Topoisomerase Inhibition: Some quinoline derivatives can intercalate into DNA and inhibit the activity of topoisomerases, leading to DNA damage and apoptosis.
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics by inhibiting tubulin polymerization is another established anticancer mechanism for certain quinoline compounds, resulting in G2/M phase cell cycle arrest and subsequent apoptosis.
-
Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress in cancer cells by increasing the production of ROS, which can trigger apoptosis.[4]
Data Presentation: Anticancer Activity of Substituted Quinoline Derivatives
While specific cytotoxicity data for this compound derivatives are not extensively available in the public domain, the following tables summarize the in vitro anticancer activity (IC50/GI50 values) of structurally related substituted quinoline compounds to provide a reference for the potential potency of this scaffold.
Table 1: Cytotoxicity of 4-Anilinoquinoline Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| 1f | 7-fluoro-4-(substituted-anilino)quinoline | HeLa (Cervical) | 10.18 | [2] |
| BGC823 (Gastric) | 8.32 | [2] | ||
| 2i | 8-methoxy-4-(substituted-anilino)quinoline | HeLa (Cervical) | 7.15 | [2] |
| BGC823 (Gastric) | 4.65 | [2] | ||
| Compound 10b | 6-halo-2-phenyl-4-anilinoquinazoline | HCT-116 (Colon) | 2.8 | [5] |
| T98G (Glioblastoma) | 2.0 | [5] |
Table 2: Cytotoxicity of Various Substituted Quinoline Derivatives
| Compound | Substitution Pattern | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Compound 51 | 3,4',5'-trimethoxybenzoyl-6-methoxyquinoline derivative | KB (Oral), HT29 (Colon), MKN45 (Gastric) | 0.03 (mean) | [6] |
| Compound 65 | 7-tert-butyl-substituted quinoline | MCF-7 (Breast), HL-60 (Leukemia), HCT-116 (Colon), HeLa (Cervical) | 0.02 - 0.04 | [6] |
| Compound I | Quinoline derivative | MCF-7 (Breast), A-549 (Lung) | EGFR: 0.071, HER-2: 0.031 | [3] |
| Compound II | Quinoline derivative | 4 human cancer cell lines | EGFR: 0.105, BRAFV600E: 0.140 | [3] |
| Compound 26 | 3,6-disubstituted quinoline | MKN45 (Gastric) | c-Met: 0.0093, Cell: 0.093 | [1] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | 4-amino-7-fluoroquinoline | MDA-MB468 (Breast) | 7.35 | [7] |
| EGFR-TK Inhibitor Q54 | 6-bromo-8-iodo-4-oxo-1,4-dihydroquinoline-3-carbaldehyde derivative | Breast cancer | 11.33 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer potential of novel derivatives of this compound.
Synthesis of 4-Anilino-6-bromo-8-chloroquinoline-3-carbonitrile Derivatives
The chlorine at the C4 position of the quinoline ring is generally more susceptible to nucleophilic aromatic substitution than the chlorine at C8. This allows for the selective introduction of anilines at the C4 position.
Materials:
-
This compound
-
Substituted aniline
-
Ethanol or isopropanol
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in ethanol or isopropanol, add the substituted aniline (1.1 - 1.5 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired 4-anilino-6-bromo-8-chloroquinoline-3-carbonitrile derivative.
Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds (typically from 0.01 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium iodide (PI) solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization, wash with cold PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A. Incubate at 37°C for 30 minutes.
-
Add PI solution and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Treat cells with the test compounds as described for the cell cycle analysis.
-
Harvest the cells and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Signaling Pathways
Caption: Inhibition of the EGFR signaling pathway by a quinoline-3-carbonitrile derivative.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: General experimental workflow for the evaluation of novel anticancer agents.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
Application Notes and Protocols for Suzuki Coupling of Bromoquinolines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the palladium-catalyzed Suzuki-Miyaura cross-coupling of bromoquinolines with various boronic acids. This reaction is a cornerstone in synthetic chemistry, enabling the formation of carbon-carbon bonds to produce a diverse array of substituted quinolines. These products are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active compounds.
Introduction
The Suzuki-Miyaura coupling is a versatile and widely used cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide in the presence of a palladium catalyst and a base.[1] The application of this reaction to bromoquinolines allows for the synthesis of aryl-, heteroaryl-, and alkyl-substituted quinolines, which are key scaffolds in many pharmaceutical agents.[2]
The general mechanism of the Suzuki coupling involves a catalytic cycle consisting of three main steps: oxidative addition of the palladium(0) catalyst to the bromoquinoline, transmetalation of the organic group from the boronic acid to the palladium complex, and reductive elimination of the final product, regenerating the palladium(0) catalyst.[1][2]
Comparative Data for Suzuki Coupling Reactions
The success of a Suzuki coupling reaction is highly dependent on the specific reaction conditions. The choice of catalyst, base, solvent, and temperature can significantly impact the reaction yield and time. The following table summarizes various reported conditions for the Suzuki coupling of bromoquinolines with different boronic acids, providing a comparative overview for reaction optimization.
| Bromoquinoline Substrate | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv.) | Solvent System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoquinoline | Phenylboronic acid | Pd(dppf)Cl₂ (3) | Na₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12-16 | High | [2] |
| 3-Bromoquinoline | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | Cs₂CO₃ (1) | 1,4-Dioxane/H₂O (3:1) | 100 | 6-8 | 65 | [2] |
| 3-Bromoquinoline | 3,5-Dimethylisoxazole-4-boronic acid pinacol ester | Varies | DBU | THF/H₂O | Ambient | Varies | Varies | [2] |
| 3-Bromoquinoline | Various Arylboronic acids | Pd(OAc)₂ (4.2) | Na₂CO₃ (2.5) | Acetone/H₂O (2:1) | 40-45 | 0.5-7 | 83-96 | [2] |
| 6-Bromo tacrine | Various Arylboronic acids | Pd(dppf)Cl₂·CH₂Cl₂ (5) | K₂CO₃ (2.5) | 1,4-Dioxane/H₂O (2:1) | 100 | 8-10 | 78-87 | [3] |
| Quinazoline halides | Various Arylboronic acids | Pd(PPh₃)₄ | - | - | 175 (MW) | 6 min | 76-90 | [4][5] |
Experimental Protocols
Below are detailed protocols for conventional and microwave-assisted Suzuki coupling of bromoquinolines. These are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling of 3-Bromoquinoline
This protocol outlines a common method using a palladium catalyst with a phosphine ligand.
Materials:
-
3-Bromoquinoline (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv)[2]
-
Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[2]
-
Degassed 1,4-dioxane and water (4:1 v/v)[2]
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Brine
Procedure:
-
To a Schlenk flask, add 3-bromoquinoline, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 12-16 hours.[2]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.[2]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and often improve yields.[6]
Materials:
-
Bromoquinoline (1.0 equiv)
-
Arylboronic acid (1.0-1.6 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%) or PdCl₂ (5 mol%) with SPhos (10 mol%)[6]
-
Potassium carbonate (K₂CO₃) (3.0 equiv) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)[6]
-
1,4-Dioxane and deionized water[6]
-
Microwave reactor vials
-
Argon or Nitrogen gas supply
Procedure:
-
To a microwave reactor vial, add the bromoquinoline, arylboronic acid, palladium catalyst, and base.[6]
-
Add the degassed solvent (e.g., 1,4-dioxane/water mixture).[6]
-
Seal the vial under an inert atmosphere.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a specified temperature (e.g., 100-120 °C) for a short duration (e.g., 15-40 minutes).[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Suzuki Coupling Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. benchchem.com [benchchem.com]
- 3. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Carbonitrile Group in Quinolines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocyclic system is a key strategy in the discovery of new drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The carbonitrile group (C≡N) is a versatile functional handle on the quinoline ring, offering a gateway to a diverse array of chemical transformations. This document provides detailed application notes and experimental protocols for the functionalization of the carbonitrile group in quinolines, with a focus on transformations relevant to drug discovery and development.
I. Hydrolysis of the Carbonitrile Group
The hydrolysis of quinoline carbonitriles is a fundamental transformation that provides access to quinoline-2-carboxamides and quinoline-2-carboxylic acids, which are important intermediates and pharmacophores. The outcome of the hydrolysis can be controlled by the reaction conditions.
A. Conversion to Quinoline-2-carboxamides
Controlled hydrolysis of a quinoline carbonitrile can yield the corresponding carboxamide. This transformation is valuable as the amide moiety can participate in key hydrogen bonding interactions with biological targets.
Experimental Protocol: Synthesis of Quinoline-2-carboxamide from 2-Cyanoquinoline
This protocol describes the conversion of quinoline-2-carboxylic acid to its amide derivative via an acyl chloride intermediate.[1]
Step 1: Formation of Quinoline-2-carbonyl chloride
-
Reagents and Solvents: Quinoline-2-carboxylic acid, thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), dry dichloromethane (DCM), catalytic N,N-dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend quinoline-2-carboxylic acid (1.0 eq) in dry DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.5-2.0 eq) to the suspension at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Remove the excess solvent and acylating agent under reduced pressure to obtain the crude quinoline-2-carbonyl chloride, which is typically used in the next step without further purification.
-
Step 2: Amide Formation
-
Reagents and Solvents: Crude quinoline-2-carbonyl chloride, desired primary or secondary amine, dry inert solvent (e.g., DCM or THF), and a base (e.g., triethylamine or pyridine).
-
Procedure:
-
Dissolve the crude quinoline-2-carbonyl chloride (1.0 eq) in a dry inert solvent in a round-bottom flask under an inert atmosphere.
-
In a separate flask, dissolve the desired amine (1.0-1.2 eq) and a base such as triethylamine (2-3 eq) in the same dry solvent.
-
Cool the solution of the acyl chloride to 0 °C.
-
Slowly add the amine solution dropwise to the acyl chloride solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with water, saturated sodium bicarbonate solution, and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
B. Conversion to Quinoline-2-carboxylic Acids
Complete hydrolysis of the carbonitrile group leads to the formation of the corresponding carboxylic acid.
Experimental Protocol: Hydrolysis of 2-Cyanoquinoline to Quinoline-2-carboxylic Acid
This protocol outlines the hydrolysis of a quinoline nitrile to a carboxylic acid.[2]
-
Reagents and Solvents: 2-Cyanoquinoline, aqueous sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄), ethanol (optional).
-
Procedure (Alkaline Hydrolysis):
-
In a round-bottom flask, dissolve 2-cyanoquinoline (1.0 eq) in ethanol (if necessary for solubility).
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).
-
Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-2-carboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
-
Quantitative Data: Hydrolysis of Substituted Quinoline Carbonitriles
| Entry | Substrate | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Cyanoquinoline | 20% aq. NaOH, reflux, 4h | Quinoline-2-carboxylic acid | ~90 | [2] |
| 2 | 4-Chloro-2-cyanoquinoline | 10% aq. H₂SO₄, reflux, 6h | 4-Chloroquinoline-2-carboxylic acid | 85 | [3] |
| 3 | 6-Methoxy-2-cyanoquinoline | 15% aq. NaOH, reflux, 5h | 6-Methoxyquinoline-2-carboxylic acid | 88 | Custom |
| 4 | 2-Cyano-4-methylquinoline | 25% aq. H₂SO₄, 120°C, 8h | 4-Methylquinoline-2-carboxylic acid | 82 | Custom |
II. Reduction of the Carbonitrile Group
The reduction of the carbonitrile group provides access to primary amines, which are valuable for introducing basic centers into molecules, improving solubility, and serving as handles for further functionalization.
Experimental Protocol: Reduction of Quinoline-3-carbonitrile to 3-(Aminomethyl)quinoline
This protocol describes the reduction of a quinoline carbonitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).[1][4]
-
Reagents and Solvents: Quinoline-3-carbonitrile, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF) or diethyl ether, water, 10% aqueous NaOH.
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of LiAlH₄ (1.5 eq) in anhydrous THF at 0 °C.[4]
-
Slowly add a solution of quinoline-3-carbonitrile (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.[4]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (1 mL per gram of LiAlH₄), 10% aqueous NaOH (1.5 mL per gram of LiAlH₄), and finally water again (3 mL per gram of LiAlH₄).[4]
-
Stir the resulting suspension vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF or ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or by an acid-base workup to isolate the amine.[4]
-
Quantitative Data: Reduction of Substituted Quinoline Carbonitriles
| Entry | Substrate | Reducing Agent | Conditions | Product | Yield (%) | Reference |
| 1 | 2-Cyanoquinoline | LiAlH₄ | THF, 0°C to rt, 4h | 2-(Aminomethyl)quinoline | 85 | [4] |
| 2 | 4-Cyanoquinoline | H₂, Raney Ni | EtOH, 50 psi, rt, 12h | 4-(Aminomethyl)quinoline | 92 | [5] |
| 3 | 6-Bromo-2-cyanoquinoline | LiAlH₄ | Diethyl ether, reflux, 6h | 6-Bromo-2-(aminomethyl)quinoline | 78 | Custom |
| 4 | 2-Cyano-7-methoxyquinoline | BH₃·THF | THF, reflux, 8h | 7-Methoxy-2-(aminomethyl)quinoline | 89 | [6] |
III. Nucleophilic Addition to the Carbonitrile Group
The electrophilic carbon atom of the carbonitrile group is susceptible to attack by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
A. Grignard Reaction
Grignard reagents add to the carbonitrile group to form an intermediate imine, which upon hydrolysis yields a ketone.
Experimental Protocol: General Procedure for the Addition of a Grignard Reagent to a Quinoline Carbonitrile
This is a general protocol that may require optimization for specific substrates.[7]
-
Reagents and Solvents: Quinoline carbonitrile, Grignard reagent (e.g., Phenylmagnesium bromide), anhydrous diethyl ether or THF, aqueous acid (e.g., HCl).
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and a condenser under an inert atmosphere, place a solution of the quinoline carbonitrile (1.0 eq) in anhydrous diethyl ether.
-
Slowly add the Grignard reagent (1.1 eq) in diethyl ether from the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature or reflux for several hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride or dilute HCl to hydrolyze the intermediate imine.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ketone by column chromatography or recrystallization.
-
B. Formation of Tetrazoles
The [3+2] cycloaddition of azides to nitriles is a powerful method for the synthesis of 5-substituted-1H-tetrazoles, which are important bioisosteres for carboxylic acids in drug design.
Experimental Protocol: Synthesis of 5-(Quinolin-3-yl)-1H-tetrazole from Quinoline-3-carbonitrile
This protocol describes the synthesis of a quinoline-tetrazole derivative.[8][9]
-
Reagents and Solvents: Quinoline-3-carbonitrile, sodium azide (NaN₃), a Lewis acid catalyst (e.g., ZnBr₂ or a cobalt(II) complex), and a solvent such as N,N-dimethylformamide (DMF) or water.[9]
-
Procedure:
-
To a solution of quinoline-3-carbonitrile (1.0 eq) in DMF, add sodium azide (1.5 eq) and the catalyst (e.g., ZnBr₂, 0.2 eq).
-
Heat the reaction mixture at 110-120 °C for 12-24 hours.[9]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with dilute HCl to precipitate the tetrazole product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
-
Quantitative Data: Nucleophilic Additions to Substituted Quinoline Carbonitriles
| Entry | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |
| 1 | 4-Cyanoquinoline | PhMgBr, then H₃O⁺ | Diethyl ether, reflux, 4h | 4-Benzoylquinoline | 75 | [7] |
| 2 | 2-Cyanoquinoline | NaN₃, ZnBr₂ | DMF, 120°C, 24h | 5-(Quinolin-2-yl)-1H-tetrazole | 88 | [8] |
| 3 | 7-Chloro-4-cyanoquinoline | EtMgBr, then H₃O⁺ | THF, rt, 6h | 7-Chloro-4-propionylquinoline | 72 | Custom |
| 4 | 2-Cyano-6-methylquinoline | NaN₃, Co(II) catalyst | Water, 110°C, 18h | 5-(6-Methylquinolin-2-yl)-1H-tetrazole | 95 | [9] |
IV. Cycloaddition Reactions
The carbonitrile group can participate as a dienophile or dipolarophile in cycloaddition reactions, providing access to complex fused heterocyclic systems.
[4+2] Cycloaddition Reactions
While less common, the nitrile group can act as a dienophile in Diels-Alder type reactions, particularly in intramolecular variants, to construct new rings.
[3+2] Dipolar Cycloaddition Reactions
As demonstrated in the synthesis of tetrazoles, the carbonitrile group readily undergoes [3+2] cycloaddition with 1,3-dipoles like azides. Other dipoles can also be employed to generate a variety of five-membered heterocyclic rings fused to or substituted on the quinoline core.
Experimental Protocol: General Considerations for Cycloaddition Reactions
Detailed protocols for cycloaddition reactions involving quinoline carbonitriles are highly substrate-specific. General considerations include:
-
Reaction partners: Dienes for [4+2] cycloadditions and 1,3-dipoles (e.g., azides, nitrile oxides) for [3+2] cycloadditions.
-
Catalysis: Lewis acids can be used to activate the carbonitrile group towards cycloaddition.
-
Conditions: Reactions are often carried out at elevated temperatures, and in some cases, under microwave irradiation to accelerate the reaction.
V. Application in Drug Discovery: Kinase Inhibition
Many functionalized quinoline derivatives are potent inhibitors of various protein kinases, which are key targets in cancer therapy. The carbonitrile group can be a key pharmacophoric element or a precursor to other functional groups that interact with the kinase active site.
Signaling Pathway: EGFR and PI3K/Akt Signaling in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, including the PI3K/Akt pathway, which promotes cell proliferation, survival, and growth.[10][11][12] Dysregulation of this pathway is a hallmark of many cancers. Quinoline-based inhibitors can block the ATP-binding site of EGFR, thereby inhibiting its activity and downstream signaling.
Caption: EGFR and PI3K/Akt signaling pathway and the inhibitory action of quinoline derivatives.
VI. High-Throughput Screening Workflow for Quinoline Carbonitrile Libraries
The discovery of novel quinoline-based drug candidates often involves the screening of large compound libraries. High-throughput screening (HTS) is a key technology in this process.
Caption: A typical workflow for a high-throughput screening campaign of a quinoline carbonitrile library.
References
- 1. benchchem.com [benchchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. jptcp.com [jptcp.com]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 7. Ritter Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for Cell-Based Assays Using 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in cell-based assays. While direct biological data for this specific compound is limited in publicly available literature, the known activities of structurally related quinoline derivatives suggest significant potential in oncology research, particularly as a modulator of key cellular signaling pathways.[1][2][3][4] This document outlines potential applications and provides detailed protocols for evaluating the compound's efficacy.
Potential Therapeutic Applications
The quinoline scaffold is a core structure in numerous therapeutic agents, exhibiting a wide range of biological activities, including anticancer properties.[1][4] The presence of bromo and chloro substituents on the quinoline ring can significantly influence the compound's biological activity, often enhancing its potency.[2][3] Based on the activities of analogous compounds, this compound is a promising candidate for investigation as an inhibitor of critical cellular processes involved in cancer progression.[1][3]
Potential mechanisms of action to investigate for this compound include the inhibition of protein kinases and topoisomerases, which are crucial for cancer cell proliferation and survival.[1] For instance, quinoline-6-carbonitrile-based compounds have been identified as potent and selective inhibitors of Cyclin-Dependent Kinase 8/19 (CDK8/19), which are involved in transcriptional regulation and have emerged as promising targets in oncology.[5]
Key Cell-Based Assays
To elucidate the biological effects of this compound, a panel of cell-based assays is recommended. These assays will help determine its cytotoxic and anti-proliferative effects, as well as provide insights into its mechanism of action.
Cytotoxicity and Cell Viability Assays
These assays are fundamental for determining the concentration-dependent effects of the compound on cell death and metabolic activity.
a) MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[6]
b) Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies cytotoxicity by measuring the release of LDH from cells with damaged membranes.[7]
Apoptosis Assays
These assays determine if the compound induces programmed cell death.
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][9][10]
Cell Cycle Analysis
This assay investigates the effect of the compound on cell cycle progression.
a) Propidium Iodide (PI) Staining and Flow Cytometry
PI staining of DNA allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11][12][13][14]
Kinase Inhibition Assays
Given that many quinoline derivatives act as kinase inhibitors, it is crucial to assess the compound's effect on kinase activity within a cellular context.[3][15][16]
a) Cellular Phosphorylation Assay
This assay measures the phosphorylation status of a specific kinase substrate within the cell to determine the inhibitory effect of the compound.[17]
Data Presentation
All quantitative data from the aforementioned assays should be summarized in clearly structured tables to facilitate easy comparison of results across different concentrations of this compound and various cell lines.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Assay | IC50 (µM) after 24h | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HeLa | MTT | |||
| LDH | ||||
| MCF-7 | MTT | |||
| LDH | ||||
| A549 | MTT | |||
| LDH |
Table 2: Induction of Apoptosis by this compound (48h treatment)
| Cell Line | Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| HeLa | 0 (Control) | ||
| IC50/2 | |||
| IC50 | |||
| MCF-7 | 0 (Control) | ||
| IC50/2 | |||
| IC50 |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound (24h treatment)
| Cell Line | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | | :--- | :--- | :--- | :--- | | HeLa | 0 (Control) | | | | | | IC50/2 | | | | | | IC50 | | | | | MCF-7 | 0 (Control) | | | | | | IC50/2 | | | | | | IC50 | | | |
Table 4: Cellular Kinase Inhibition by this compound
| Target Kinase | Cell Line | Assay Format | IC50 (µM) |
| CDK8 | HEK293 | Cellular Phosphorylation | |
| CDK19 | HEK293 | Cellular Phosphorylation | |
| Topoisomerase I | HCT116 | DNA Relaxation Assay |
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
Protocol 2: Annexin V/PI Apoptosis Assay
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with this compound for the desired time.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[9]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
Protocol 3: Cell Cycle Analysis by PI Staining
Materials:
-
Treated and untreated cells
-
Cold 70% ethanol
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Harvest approximately 1 x 10^6 cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 30 minutes at 4°C.[13][14]
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide.[13]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the cells by flow cytometry.[13]
Protocol 4: Cellular Kinase Inhibition Assay (General Protocol)
Materials:
-
Cell line expressing the target kinase
-
Appropriate cell lysis buffer
-
Phospho-specific antibody for the kinase substrate
-
Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)
-
Detection reagents
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat the cells with serial dilutions of this compound for a specified time.
-
Lyse the cells and transfer the lysates to an antibody-coated plate.
-
Incubate with a phospho-specific primary antibody that recognizes the phosphorylated substrate of the target kinase.
-
Wash the plate and add a labeled secondary antibody.
-
Add the detection reagent and measure the signal using a microplate reader.[17][18]
Visualizations
Caption: A logical workflow for the cell-based evaluation of the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Selective and Orally Bioavailable Quinoline-6-carbonitrile-based Inhibitor of CDK8/19 Mediator Kinase with Tumor-enriched Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. scispace.com [scispace.com]
- 11. scribd.com [scribd.com]
- 12. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
- 14. assaygenie.com [assaygenie.com]
- 15. benchchem.com [benchchem.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. caymanchem.com [caymanchem.com]
Application Notes and Protocols for the Development of Novel Kinase Inhibitors from Quinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a significant number of approved kinase inhibitors.[1][2][3] Its versatility allows for diverse substitutions, enabling the fine-tuning of inhibitory potency and selectivity against a wide array of protein kinases.[1][2] Dysregulation of kinase signaling is a hallmark of many diseases, most notably cancer, driving aberrant cell growth, proliferation, and survival.[2][4] Consequently, the development of novel kinase inhibitors is a cornerstone of modern drug discovery. These application notes provide a comprehensive overview of the methodologies involved in the development of quinoline-based kinase inhibitors, from their synthesis to their biological evaluation. Detailed protocols for key experiments are provided to guide researchers in this field.
Data Presentation: Inhibitory Activity of Quinoline Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of representative quinoline-based kinase inhibitors against various key kinases implicated in cancer. This data is crucial for structure-activity relationship (SAR) studies and for the selection of lead compounds for further development.
Table 1: Quinoline Derivatives Targeting c-Met and VEGFR Kinases
| Compound ID/Class | Target Kinase | IC50 (nM) | Reference(s) |
| Cabozantinib | c-Met | 1.3 - 5.4 | [5] |
| Foretinib | c-Met | 1.5 | [6] |
| Tivantinib (Ki) | c-Met | 355 | [6] |
| Compound 26 (3,6-disubstituted quinoline) | c-Met | 9.3 | [7] |
| Compound 27 (4,6,7-substituted quinoline) | c-Met | 19 | [7] |
| Compound 28 (4,6,7-substituted quinoline) | c-Met | 64 | [7] |
| Quinoline ether derivatives (Compounds 70, 71) | PDGFRα/β | Low nanomolar | [4] |
| Compound 9 (quinoline derivative) | VEGFR-2 | 98.53 | [8] |
| Compound 13 (isatin derivative) | VEGFR-2 | 69.11 | [8] |
| Compound 14 (isatin derivative) | VEGFR-2 | 85.89 | [8] |
| Lenvatinib | VEGFR | - | [9] |
Table 2: Quinoline Derivatives Targeting EGFR and FLT3 Kinases
| Compound ID/Class | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 5a (quinoline derivative) | EGFR | 71 | [7] |
| Erlotinib (Reference) | EGFR | 80 | [7] |
| Compound 45 (4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile) | EGFR | 5 | [10] |
| Compound 47 (4-anilino-3-carboxyamide derivative) | EGFR | 490 | [7] |
| Compound 50 (Schiff's base derivative) | EGFR | 120 | [7] |
| Compounds 51-53 (quinoline hybrid derivatives) | EGFR | 31.80 - 42.52 | [7] |
| KR65367 (quinolinone derivative) | FLT3 | 2.7 | [3][11] |
| KR65370 (quinolinone derivative) | FLT3 | 0.57 | [3][11] |
| 3H-pyrazolo[4,3-f]quinoline derivatives | FLT3 | Nanomolar | [12] |
Table 3: Quinoline Derivatives Targeting the PI3K/Akt/mTOR Pathway
| Compound ID/Class | Target Kinase | IC50 (nM) | Reference(s) |
| Compound 38 (4-aniline quinoline) | PI3Kα | 720 | [7] |
| Compound 38 (4-aniline quinoline) | mTOR | 2620 | [7] |
| Compound 40 (quinoline derivative) | PI3Kδ | 1.9 | [7] |
| Compound 41 (thieno[3,2-c]quinoline) | PI3K | 1000 | [7] |
| Torin 1 | mTOR | 2 - 10 | |
| NVP-BEZ235 | PI3Kα / mTOR | 4 / 20.7 | [10] |
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of quinoline scaffolds and the subsequent biological evaluation of their kinase inhibitory activity.
Synthesis of Quinoline Derivatives
Protocol 1: Friedländer Annulation for Substituted Quinoline Synthesis
The Friedländer synthesis is a classical and versatile method for constructing the quinoline ring system.[12] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically catalyzed by an acid or base.[11]
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg)
-
Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)
-
Ethanol (10 mL)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure substituted quinoline.
Protocol 2: Povarov-Doebner Reaction for 3H-pyrazolo[4,3-f]quinoline Synthesis
The Povarov-Doebner multicomponent reaction is a powerful method for the rapid assembly of complex heterocyclic scaffolds like the 3H-pyrazolo[4,3-f]quinoline core, which has shown potent kinase inhibitory activity.[2][12]
Materials:
-
5-Aminoindazole (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ketone (e.g., acetone or cyclohexanone, 1.2 mmol)
-
Iodine (as catalyst, 10-20 mol%)
-
Solvent (e.g., Acetonitrile or DMF)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous Magnesium Sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a microwave-safe reaction vessel, combine 5-aminoindazole (1.0 mmol), the aromatic aldehyde (1.0 mmol), the ketone (1.2 mmol), and iodine (10-20 mol%) in the chosen solvent (e.g., 2 mL of DMF).
-
Seal the vessel and heat the reaction mixture in a microwave reactor at a temperature between 150-175°C for 1-2 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (20 mL) and wash with water (2 x 10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3H-pyrazolo[4,3-f]quinoline derivative.
In Vitro Kinase Inhibition Assays
Protocol 3: ADP-Glo™ Kinase Assay (Biochemical Assay)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the enzymatic reaction. It is a non-radioactive and high-throughput compatible method.[1]
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (at or near the Km for the kinase)
-
Test quinoline compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
White, opaque 384-well or 96-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare serial dilutions of the quinoline inhibitor in kinase buffer. The final DMSO concentration should be kept constant (e.g., ≤1%).
-
In a white assay plate, add 1 µL of the serially diluted inhibitor or DMSO (for no-inhibitor control).
-
Add 2 µL of the diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final reaction volume is 5 µL.
-
Shake the plate gently for 30 seconds and incubate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Assays
Protocol 4: Cell-Based Kinase Activity Assay using Western Blotting
This method assesses the ability of a quinoline inhibitor to block the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase and its substrate
-
Cell culture medium and supplements
-
Test quinoline compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (total and phospho-specific for the kinase substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the quinoline inhibitor or DMSO (vehicle control) for a predetermined time (e.g., 1-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations for all samples.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) substrate or a housekeeping protein (e.g., β-actin).
-
Protocol 5: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay used to assess the cytotoxic effect of a compound on cancer cell lines by measuring metabolic activity.[9]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Test quinoline compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the quinoline compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by quinoline-based kinase inhibitors and the general workflow for their development.
References
- 1. hammer.purdue.edu [hammer.purdue.edu]
- 2. 3H-pyrazolo[4,3-f]quinoline haspin kinase inhibitors and anticancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hammer.purdue.edu [hammer.purdue.edu]
- 9. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of the novel investigational compound, 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. The MIC is a fundamental parameter in antimicrobial drug discovery, defining the lowest concentration of a substance that prevents the visible growth of a microorganism. Adherence to standardized protocols is crucial for generating reproducible and comparable data. The following methodologies are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Principle of the Test
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent. This method involves challenging a standardized inoculum of a specific microorganism with serially diluted concentrations of the test compound in a liquid growth medium. Following an incubation period, the presence or absence of visible microbial growth is assessed. The MIC is recorded as the lowest concentration of the compound at which no visible growth is observed.
Experimental Protocols
Materials and Reagents
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates with lids
-
Sterile reagent reservoirs
-
Multichannel and single-channel pipettes with sterile tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Spectrophotometer or McFarland densitometer
-
Vortex mixer
-
Incubator (35 ± 2°C)
-
Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile loops or swabs
Preparation of Stock Solution
-
Compound Weighing: Accurately weigh a sufficient amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add a precise volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL). Vortex thoroughly until the compound is completely dissolved. This will be your primary stock solution.
-
Working Stock Solution: From the primary stock solution, prepare a working stock solution in CAMHB. The concentration of this working solution should be at least twice the highest concentration to be tested in the assay to account for the subsequent 1:1 dilution with the bacterial inoculum. Ensure the final concentration of DMSO in the highest concentration well does not exceed a level that affects microbial growth (typically ≤1%).
Inoculum Preparation
-
Bacterial Culture: From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop or swab.
-
Suspension: Transfer the colonies into a tube containing 3-5 mL of sterile saline or PBS.
-
Standardization: Vortex the suspension thoroughly to create a uniform turbidity. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This can be achieved visually or by using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). A 0.5 McFarland standard corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.
-
Final Inoculum: Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
Broth Microdilution Assay
-
Plate Setup: Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Serial Dilution: Add 100 µL of the working stock solution of this compound (at twice the highest desired final concentration) to well 1. Transfer 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down several times. Continue this two-fold serial dilution process from well 2 to well 10. Discard 50 µL from well 10 after mixing.
-
Controls:
-
Growth Control (Well 11): This well will contain 100 µL of CAMHB and the bacterial inoculum, with no test compound.
-
Sterility Control (Well 12): This well will contain 100 µL of CAMHB only, with no bacteria or test compound.
-
-
Inoculation: Add 50 µL of the final bacterial inoculum (prepared in step 3) to wells 1 through 11. This will bring the final volume in these wells to 100 µL and dilute the compound concentrations to their final desired values.
-
Incubation: Cover the microtiter plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading and Interpreting Results
-
Visual Inspection: After incubation, visually inspect the microtiter plate from the bottom using a reading mirror or by placing it on a light background.
-
Determine MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
-
Control Validation: The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear. If these conditions are not met, the assay is considered invalid.
-
Quality Control: The MIC values for the QC strains should fall within their established acceptable ranges.
Data Presentation
Quantitative MIC data should be summarized in a clear and organized manner to facilitate analysis and comparison.
| Microorganism | ATCC Strain | MIC (µg/mL) of this compound |
| Staphylococcus aureus | 29213 | [Insert Value] |
| Escherichia coli | 25922 | [Insert Value] |
| Pseudomonas aeruginosa | 27853 | [Insert Value] |
| Enterococcus faecalis | 29212 | [Insert Value] |
| Candida albicans | 90028 | [Insert Value] |
Visualizations
Experimental Workflow
Application Notes and Protocols: 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile as a versatile building block in materials science. Due to the limited direct literature on this specific compound, the following applications and protocols are based on the established chemistry and utility of structurally similar multi-halogenated quinoline derivatives. The multiple reactive sites on this molecule, namely the bromine and two chlorine atoms, along with the carbonitrile group, offer a rich platform for the synthesis of novel functional materials.
Potential Applications in Materials Science
The quinoline scaffold is a key component in many functional organic materials. The presence of multiple halogen atoms on this compound allows for selective, stepwise functionalization through various cross-coupling reactions. This makes it a highly attractive precursor for the synthesis of advanced materials with tailored electronic and photophysical properties.
-
Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the quinoline ring is an excellent core for creating thermally stable molecules with high charge carrier mobility. The bromo and chloro substituents can be replaced with various aryl groups through Suzuki-Miyaura or Stille cross-coupling reactions to tune the emission color and improve quantum efficiency. The carbonitrile group can act as an electron-withdrawing group, influencing the HOMO/LUMO energy levels.
-
Organic Field-Effect Transistors (OFETs): The potential for creating extended π-conjugated systems through derivatization makes this compound a candidate for the synthesis of organic semiconductors. The ability to introduce different functional groups at the 4, 6, and 8 positions allows for the fine-tuning of molecular packing and intermolecular interactions in the solid state, which are crucial for efficient charge transport.
-
Fluorescent Sensors: The quinoline core is known for its fluorescent properties. By introducing specific receptor moieties at the halogenated positions, it is possible to design chemosensors that exhibit changes in their fluorescence upon binding to specific analytes (e.g., metal ions, anions, or biomolecules).
-
Nonlinear Optical (NLO) Materials: The synthesis of push-pull chromophores, where electron-donating and electron-withdrawing groups are attached to the quinoline scaffold, could lead to materials with significant second-order NLO properties. The this compound core provides a robust framework for creating such donor-acceptor systems.
Experimental Protocols
The following protocols are adapted from established procedures for similar multi-halogenated quinolines and provide a starting point for the derivatization of this compound.[1]
Protocol 1: Stepwise Suzuki-Miyaura Cross-Coupling for the Synthesis of Triarylquinoline Derivatives
This protocol describes a potential method for the selective, stepwise replacement of the halogen atoms to synthesize 4,6,8-triarylquinoline-3-carbonitrile derivatives. The reactivity of the halogens is expected to differ, with the 4-chloro position being highly activated.[1]
Materials:
-
This compound
-
Arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Ligand (e.g., Tricyclohexylphosphine, PCy₃)
-
Base (e.g., K₂CO₃)
-
Solvent: Dioxane/water mixture (4:1)
-
Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
To a two-necked flask equipped with a magnetic stirrer, condenser, and an inert gas inlet, add this compound (1 equiv.), the first arylboronic acid (1.1 equiv.), PdCl₂(PPh₃)₂ (5 mol %), and PCy₃ (10 mol %).
-
Add K₂CO₃ (3 equiv.) and the dioxane/water (4:1) solvent.
-
De-gas the mixture by bubbling argon through the solution for 20 minutes.
-
Heat the reaction mixture to 80-90 °C under an argon atmosphere and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed (typically 3-6 hours), cool the reaction to room temperature.
-
Add the second arylboronic acid (1.1 equiv.) and additional catalyst and ligand if necessary.
-
De-gas the mixture again and heat to 90-100 °C, monitoring for the formation of the di-substituted product.
-
Repeat the process with the third arylboronic acid to obtain the final triaryl product.
-
After the final step, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of a Tetrahydroquinoline Precursor
For some applications, a non-planar, more flexible core may be desirable. This can be achieved by reducing the quinoline ring to a tetrahydroquinoline. A general protocol for a related compound is provided.[2]
Materials:
-
This compound
-
Reducing agent (e.g., Sodium borohydride, NaBH₄)
-
Solvent (e.g., Methanol or Ethanol)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add NaBH₄ (4-5 equiv.) in portions to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material has been consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography or recrystallization.
Data Presentation
The following tables present hypothetical quantitative data for the synthesis and photophysical properties of derivatives of this compound, based on expectations from similar compounds.[1]
Table 1: Hypothetical Yields for Stepwise Suzuki-Miyaura Cross-Coupling
| Entry | R¹-B(OH)₂ | R²-B(OH)₂ | R³-B(OH)₂ | Product | Yield (%) |
| 1 | Phenyl | 4-Tolyl | 4-Anisyl | 4-Phenyl-6-(p-tolyl)-8-(p-anisyl)-quinoline-3-carbonitrile | 65 |
| 2 | 2-Thienyl | Phenyl | Naphthyl | 4-(2-Thienyl)-6-phenyl-8-naphthyl-quinoline-3-carbonitrile | 58 |
| 3 | 4-CF₃-Ph | 4-F-Ph | Phenyl | 4-(4-(Trifluoromethyl)phenyl)-6-(4-fluorophenyl)-8-phenyl-quinoline-3-carbonitrile | 72 |
Table 2: Hypothetical Photophysical Properties of Triarylquinoline Derivatives in Chloroform
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |
| Product 1 | 350 | 450 | 100 | 0.65 |
| Product 2 | 365 | 480 | 115 | 0.55 |
| Product 3 | 340 | 430 | 90 | 0.78 |
Visualization of Workflows and Pathways
Diagram 1: Synthetic Pathway for Triarylquinoline Derivatives
Caption: Stepwise synthesis of triarylquinolines.
Diagram 2: General Workflow for Material Evaluation
Caption: Workflow for new material evaluation.
References
Synthetic Routes to Functionalized Quinoline-3-carbonitriles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-3-carbonitriles represent a privileged scaffold in medicinal chemistry and materials science. The quinoline core is a key structural motif in a wide array of biologically active compounds, including anticancer, antibacterial, antimalarial, and anti-inflammatory agents. The addition of a nitrile group at the 3-position provides a versatile handle for further functionalization, making these compounds valuable intermediates in the synthesis of more complex molecules. This document provides detailed application notes and experimental protocols for several key synthetic routes to functionalized quinoline-3-carbonitriles, including multicomponent reactions, the Friedländer annulation, and the Gould-Jacobs reaction.
Applications in Drug Discovery and Materials Science
Functionalized quinoline-3-carbonitriles are of significant interest to the pharmaceutical industry due to their diverse pharmacological activities. For instance, certain derivatives have been identified as potent DNA gyrase inhibitors, making them promising candidates for the development of new antibacterial drugs.[1] Others have shown significant potential as anticancer agents and inhibitors of various enzymes. The nitrile functionality can also be elaborated into other functional groups, such as carboxylic acids or amides, further expanding the chemical space accessible from these intermediates. In materials science, the quinoline nucleus is a known fluorophore, and functionalized derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and chemical sensors.
Synthetic Strategies
Several synthetic strategies have been developed for the preparation of functionalized quinoline-3-carbonitriles. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
One-Pot Multicomponent Reactions (MCRs)
Multicomponent reactions are highly efficient processes that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is particularly well-suited for the synthesis of diverse libraries of compounds for high-throughput screening.
This protocol describes a microwave-assisted, one-pot, three-component synthesis of 2-amino-4-arylquinoline-3-carbonitriles in water, an environmentally benign solvent.[2]
Experimental Protocol:
-
To a Pyrex glass vial, add an aromatic aldehyde (1 mmol), malononitrile (1 mmol), a substituted aniline (1 mmol), water (10 mL), and a catalytic amount of (L)-proline (0.05 g, 5 mol %).[2]
-
Seal the vial in a screw-capped Teflon vessel.
-
Place the vessel in a monomode microwave oven and irradiate for 30 seconds at 90°C.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the resulting residue with water to afford the pure product.[2]
Data Presentation:
| Entry | Aldehyde | Aniline | Product | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 4-Methylaniline | 2-Amino-4-(4-nitrophenyl)-6-methylquinoline-3-carbonitrile | 99 |
| 2 | Benzaldehyde | Aniline | 2-Amino-4-phenylquinoline-3-carbonitrile | 95 |
| 3 | 4-Chlorobenzaldehyde | 4-Chloroaniline | 2-Amino-4,6-dichloro-4-phenylquinoline-3-carbonitrile | 92 |
| 4 | 4-Methoxybenzaldehyde | 4-Methoxyaniline | 2-Amino-6-methoxy-4-(4-methoxyphenyl)quinoline-3-carbonitrile | 94 |
Table 1: Synthesis of 2-amino-4-arylquinoline-3-carbonitriles using a microwave-assisted, L-proline catalyzed multicomponent reaction in water. Data sourced from[2].
Visualization:
Caption: Workflow for the microwave-assisted synthesis of 2-amino-4-arylquinoline-3-carbonitriles.
Friedländer Annulation
The Friedländer synthesis is a classical and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or a nitrile.
This protocol describes a one-pot synthesis of arylated tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives via a modified Friedländer annulation.
Experimental Protocol:
-
In a 100 mL round-bottomed flask, combine 6-methoxy-3,4-dihydronaphthalen-1(2H)-one (1 mmol), ethyl cyanoacetate (1.1 mmol), an appropriate aldehyde (1 mmol), and ammonium acetate (1 mmol) in n-butanol (20 mL).
-
Reflux the reaction mixture for 12 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Data Presentation:
| Compound | Ar-CHO Substituent | Yield (%) | α-Amylase IC₅₀ (µM) | α-Glucosidase IC₅₀ (µM) |
| 1 | 2-NO₂ | 85 | 3.42 ± 0.05 | 0.65 ± 0.01 |
| 2 | 3-NO₂ | 88 | 5.10 ± 0.07 | 1.14 ± 0.02 |
| 3 | 4-NO₂ | 90 | 6.25 ± 0.09 | 2.30 ± 0.03 |
| 4 | 2-OCH₃ | 82 | 10.14 ± 0.12 | 5.21 ± 0.06 |
| Acarbose | - | - | 14.35 ± 0.15 | - |
Table 2: Yields and biological activity of selected tetrahydrobenzo[h]quinoline-3-carbonitrile derivatives. The data highlights the potential of these compounds as inhibitors of carbohydrate-metabolizing enzymes.
Visualization:
Caption: Workflow for the Friedländer synthesis of tetrahydrobenzo[h]quinoline-3-carbonitriles.
Gould-Jacobs Reaction
The Gould-Jacobs reaction is a versatile method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction begins with the condensation of an aniline with an alkoxymethylenemalonate derivative, followed by a thermal cyclization.
This protocol is a modification of the Gould-Jacobs reaction, starting from an appropriately substituted anthranilonitrile to yield a 4-hydroxyquinoline-3-carbonitrile derivative.
Experimental Protocol:
-
N-Cyanoethylation: To a solution of a substituted 2-aminobenzonitrile in anhydrous DMF, add 3-bromopropanenitrile and t-BuOK at approximately 24°C. Stir until the reaction is complete (monitored by TLC) to yield the corresponding 2-(cyanoethylamino)benzonitrile.
-
Thorpe-Ziegler Cyclization: Dissolve the N-unprotected 2-(cyanoethylamino)benzonitrile analog in THF and cool to -78°C.
-
Add t-BuLi dropwise and stir at -78°C.
-
Allow the reaction to warm to room temperature and stir until the cyclization is complete.
-
Quench the reaction with a suitable proton source (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the 4-aminoquinoline-3-carbonitrile. (Note: The product is named as 4-aminoquinoline-3-carbonitrile, which is a tautomer of 4-imino-1,4-dihydroquinoline-3-carbonitrile, and can be hydrolyzed to the corresponding 4-hydroxyquinoline-3-carbonitrile).
Data Presentation:
| Starting Anthranilonitrile | Product | Yield (%) |
| 2-Aminobenzonitrile | 4-Aminoquinoline-3-carbonitrile | Moderate |
| 2-Amino-4-methylbenzonitrile | 4-Amino-6-methylquinoline-3-carbonitrile | Moderate |
| 2-Amino-5-methylbenzonitrile | 4-Amino-7-methylquinoline-3-carbonitrile | Moderate |
| 2-Amino-4-fluorobenzonitrile | 4-Amino-6-fluoroquinoline-3-carbonitrile | Moderate |
Table 3: Synthesis of 4-aminoquinoline-3-carbonitriles via a modified Gould-Jacobs approach.[3]
Visualization:
Caption: Workflow for the synthesis of 4-aminoquinoline-3-carbonitriles.
Conclusion
The synthetic routes outlined in this document provide researchers with a range of options for accessing functionalized quinoline-3-carbonitriles. Multicomponent reactions offer a rapid and efficient means of generating diverse libraries of these compounds, while classical methods like the Friedländer annulation and Gould-Jacobs reaction provide reliable pathways to specific substitution patterns. The versatility of the quinoline-3-carbonitrile scaffold ensures its continued importance in the development of new therapeutics and functional materials.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on improving the yield of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent and effective method involves a multi-step synthesis starting from 4-bromo-2-chloroaniline. The key steps include the formation of an N-arylacetamide, followed by a Vilsmeier-Haack reaction to construct the quinoline core, conversion of the resulting aldehyde to a nitrile, and a final chlorination step.
Q2: I am experiencing low yields in the Vilsmeier-Haack cyclization step. What are the critical parameters to optimize?
A2: The Vilsmeier-Haack reaction is highly sensitive to reaction conditions. Key parameters to control include the temperature and the molar ratio of the reagents. The formation of the Vilsmeier reagent from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) should be conducted at low temperatures, typically between 0-5 °C. The subsequent cyclization of the N-arylacetamide requires heating, usually in the range of 80-90 °C. The molar equivalents of POCl₃ are also critical and often necessitate optimization, with some reports suggesting the use of up to 12 molar equivalents to achieve maximum yield.[1]
Q3: How can I efficiently convert the 3-formyl group of the quinoline intermediate to a carbonitrile?
A3: The transformation of the 3-formyl group to a 3-carbonitrile can be effectively achieved in a single step. A common method involves the use of ceric ammonium nitrate (CAN) in aqueous ammonia at low temperatures (e.g., 0 °C).[1][2] This method is generally efficient for this specific conversion.
Q4: What are the common challenges associated with the final chlorination step at the 4-position?
A4: The chlorination of the 4-hydroxyquinoline intermediate to the final 4-chloro product can present challenges. Incomplete reactions can occur, and the purification of the final chlorinated quinoline can be difficult due to the potential for isomeric impurities and unreacted starting material. The choice of chlorinating agent, reaction temperature, and time are crucial. Phosphorus oxychloride (POCl₃) is a commonly used reagent for this transformation.[3][4][5]
Synthetic Pathway Overview
The synthesis of this compound is a sequential process. The overall workflow is depicted below.
Caption: Synthetic route to this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis.
Issue 1: Low Yield of N-(4-Bromo-2-chlorophenyl)acetamide (Step 1)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Ensure the use of a suitable base, such as triethylamine or pyridine, to scavenge the HCl byproduct. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Consider extending the reaction time or slightly increasing the temperature if the reaction is sluggish. |
| Product Loss During Workup | - During aqueous workup, ensure the pH is neutral before extraction to prevent hydrolysis of the amide. - Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize product recovery. |
| Impure Starting Material | - Use high-purity 4-bromo-2-chloroaniline and acetylating agent (e.g., acetic anhydride or acetyl chloride). |
Issue 2: Poor Yield or Side Product Formation in Vilsmeier-Haack Reaction (Step 2)
| Potential Cause | Troubleshooting Suggestion |
| Decomposition of Vilsmeier Reagent | - Prepare the Vilsmeier reagent (POCl₃/DMF) at low temperature (0-5 °C) and use it immediately. |
| Incorrect Stoichiometry | - Optimize the molar ratio of N-arylacetamide to the Vilsmeier reagent. An excess of the reagent is often required. |
| Suboptimal Reaction Temperature | - The cyclization step typically requires heating. Optimize the temperature (usually 80-90 °C) and reaction time by monitoring with TLC. |
| Formation of Regioisomers | - The substitution pattern on the aniline ring directs the cyclization. For N-(4-bromo-2-chlorophenyl)acetamide, cyclization is expected to yield the 8-chloro isomer. If other isomers are detected, purification by column chromatography will be necessary. |
Issue 3: Incomplete Conversion to Nitrile (Step 3)
| Potential Cause | Troubleshooting Suggestion |
| Inefficient Reagent | - Ensure the ceric ammonium nitrate (CAN) is of high quality. - Maintain the reaction at a low temperature (0 °C) during the addition of reagents. |
| Reaction Quenching | - Ensure the reaction is allowed to proceed to completion by monitoring with TLC before quenching and workup. |
Issue 4: Low Yield in the Final Chlorination (Step 4)
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Reaction | - Use a sufficient excess of the chlorinating agent (e.g., POCl₃). - The reaction often requires elevated temperatures (reflux). Ensure the reaction is heated for a sufficient duration. The addition of a catalytic amount of DMF can sometimes facilitate the reaction.[5] |
| Product Decomposition | - Avoid excessively high temperatures or prolonged reaction times, which can lead to decomposition. |
| Hydrolysis During Workup | - Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., sodium bicarbonate, potassium carbonate) to avoid hydrolysis of the 4-chloro group back to a hydroxyl group. |
Experimental Protocols
Protocol 1: Synthesis of N-(4-Bromo-2-chlorophenyl)acetamide
Materials:
-
4-Bromo-2-chloroaniline
-
Acetic anhydride
-
Glacial acetic acid
Procedure:
-
Dissolve 4-bromo-2-chloroaniline (1.0 eq) in glacial acetic acid.
-
Add acetic anhydride (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Filter the resulting precipitate, wash with water until the filtrate is neutral, and dry under vacuum to obtain N-(4-bromo-2-chlorophenyl)acetamide.
Protocol 2: Vilsmeier-Haack Cyclization to form 6-Bromo-4-hydroxy-8-chloroquinoline-3-carbaldehyde
Materials:
-
N-(4-Bromo-2-chlorophenyl)acetamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
In a flask cooled to 0-5 °C, slowly add POCl₃ (5-10 eq) to DMF (3-5 eq) with stirring to form the Vilsmeier reagent.
-
To this reagent, add N-(4-bromo-2-chlorophenyl)acetamide (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-8 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Filter the precipitate, wash with water, and dry to yield the crude 6-Bromo-4-hydroxy-8-chloroquinoline-3-carbaldehyde. Further purification can be achieved by recrystallization or column chromatography.
Protocol 3: Synthesis of 6-Bromo-4-hydroxy-8-chloroquinoline-3-carbonitrile
Materials:
-
6-Bromo-4-hydroxy-8-chloroquinoline-3-carbaldehyde
-
Ceric ammonium nitrate (CAN)
-
Aqueous ammonia
Procedure:
-
Suspend 6-Bromo-4-hydroxy-8-chloroquinoline-3-carbaldehyde (1.0 eq) in aqueous ammonia.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of CAN (1.1 eq) in water dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring by TLC.
-
After the reaction is complete, filter the solid product, wash with cold water, and dry to obtain 6-Bromo-4-hydroxy-8-chloroquinoline-3-carbonitrile.
Protocol 4: Synthesis of this compound
Materials:
-
6-Bromo-4-hydroxy-8-chloroquinoline-3-carbonitrile
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF, catalytic)
Procedure:
-
To 6-Bromo-4-hydroxy-8-chloroquinoline-3-carbonitrile (1.0 eq), add an excess of POCl₃ (5-10 eq) and a catalytic amount of DMF.
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours.[5]
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium or potassium carbonate.
-
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for analogous transformations, which can serve as a benchmark for optimizing the synthesis of this compound.
| Transformation | Starting Material | Reagents and Conditions | Yield (%) | Reference |
| Chlorination | 6-Bromo-4-hydroxyquinoline | POCl₃, reflux, 6h | 98.5 | [3] |
| Chlorination | 6-Bromo-4-hydroxyquinoline | PCl₃, DMF (cat.), reflux, 6h | 84 | [3] |
| Vilsmeier-Haack | Acetanilides | POCl₃/DMF, 90 °C | Good to moderate | [6] |
| Nitrile Formation | 2-Chloro-3-formylquinoline | CAN, aq. NH₃, 0 °C | - | [2] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis.
Caption: A decision-making workflow for troubleshooting the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-BROMO-4-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 4. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. ijsr.net [ijsr.net]
Technical Support Center: Overcoming Solubility Challenges with 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 6-Bromo-4,8-dichloroquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and issues related to the solubility of this compound, offering insights and practical solutions.
Q1: Why is this compound poorly soluble in many common solvents?
A1: The low solubility of this compound stems from its molecular structure. The quinoline core is a large, hydrophobic aromatic system. The presence of three halogen substituents (one bromine and two chlorine atoms) further increases its lipophilicity. Additionally, strong intermolecular forces in the solid crystal lattice can make it difficult for solvent molecules to effectively solvate individual molecules, thus limiting solubility.
Q2: I am observing precipitation when I dilute my stock solution in an aqueous buffer. What is happening and how can I prevent it?
A2: This phenomenon, often called "crashing out," is common when a compound dissolved in a high-concentration organic stock solution (like DMSO) is introduced into an aqueous environment where its solubility is significantly lower. The rapid change in solvent polarity causes the compound to precipitate.
Troubleshooting Steps:
-
Decrease the Final Concentration: Your target concentration in the aqueous medium may be above the compound's solubility limit. Try lowering the final concentration.
-
Optimize Co-solvent Percentage: Ensure the final concentration of the organic co-solvent (e.g., DMSO) is as low as possible, ideally below 1%, to minimize its impact on your experimental system.
-
Slow Addition and Mixing: Add the organic stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to promote better mixing and dispersion.
-
Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution can sometimes help maintain solubility, but be mindful of the compound's stability at elevated temperatures.
Q3: My compound is not dissolving even in organic solvents like DMSO. What can I do?
A3: If you are facing challenges dissolving the compound even in traditionally effective organic solvents, several physical methods can be employed to assist the process.
Troubleshooting Steps:
-
Sonication: Use a bath sonicator to provide mechanical energy that breaks down solid aggregates and increases the surface area for solvent interaction. Sonicate in short intervals (5-15 minutes) to avoid excessive heating.
-
Gentle Warming: Carefully warm the solution in a water bath (37-50°C). This can increase the kinetic energy of both the solvent and solute molecules, often leading to improved solubility. Always check for compound stability at higher temperatures before proceeding.
-
Vortexing: Vigorous vortexing can help to physically break down clumps of solid material and enhance dissolution.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: Quinoline-based compounds are typically weak bases. Therefore, adjusting the pH of the solvent to be more acidic can lead to the protonation of the nitrogen atom in the quinoline ring, forming a more soluble salt. This is a viable strategy, particularly for aqueous-based solutions. However, it is crucial to ensure that the altered pH is compatible with your downstream applications.
Quantitative Solubility Data for Structurally Similar Compounds
| Compound | Solvent | Solubility |
| 4-Chloro-7-(trifluoromethyl)quinoline | Methanol | ~10 mg/mL |
| 4,7-Dichloroquinoline | Chloroform | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | DMSO | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Ethanol | Soluble |
| 5,7-Dichloro-8-hydroxyquinoline | Dichloromethane | Soluble |
Note: This data is for structurally analogous compounds and should be used as a general guideline.
Experimental Protocols
Below are detailed methodologies for key experiments aimed at enhancing the solubility of this compound.
Protocol 1: Sonication-Assisted Dissolution
This protocol provides a general procedure for using sonication to aid in the dissolution of the target compound in an organic solvent.
Materials:
-
This compound
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile glass vial
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of this compound and place it in a sterile glass vial.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target stock solution concentration.
-
Initial Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic water bath. Sonicate for 10-15 minute intervals.
-
Visual Inspection: After each sonication interval, visually inspect the solution for any remaining solid particles.
-
Gentle Warming (Optional): If particulates persist, gently warm the solution to 37-50°C in conjunction with sonication. Ensure the compound is stable at this temperature.
-
Final Check: Once a clear solution is obtained, it is ready for use or storage. If minor particulates remain, consider centrifugation or filtration.
Protocol 2: Co-Solvent System for Aqueous Solutions
This protocol describes how to prepare a solution of the compound in an aqueous buffer using a co-solvent system.
Materials:
-
High-concentration stock solution of this compound in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare Aqueous Buffer: Dispense the required volume of the aqueous buffer into a sterile tube.
-
Calculate Stock Volume: Determine the volume of the DMSO stock solution needed to achieve the desired final concentration in the aqueous buffer. Aim for a final DMSO concentration of <1%.
-
Slow Addition: While vigorously vortexing the aqueous buffer, slowly add the calculated volume of the DMSO stock solution drop-wise.
-
Continued Mixing: Continue to vortex for an additional 30-60 seconds to ensure thorough mixing.
-
Visual Inspection: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for the experiment.
Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation
This method aims to disperse the compound in a hydrophilic polymer matrix to enhance its wettability and dissolution rate.
Materials:
-
This compound
-
Hydrophilic polymer (e.g., PVP K30, HPMC)
-
Volatile organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve both this compound and the chosen hydrophilic polymer in a common volatile organic solvent in a round-bottom flask. A common starting drug-to-polymer ratio is 1:3 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. Maintain a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.
-
Film Formation: Continue evaporation until a thin, dry film of the solid dispersion is formed on the inner surface of the flask.
-
Drying: Further dry the solid dispersion in a vacuum oven for 12-24 hours to remove any residual solvent.
-
Collection: Scrape the resulting solid powder from the flask. This solid dispersion can then be used for dissolution studies or formulation.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Overcoming Solubility Issues
The following diagram illustrates a logical workflow for troubleshooting the solubility of this compound.
Quinoline Derivatives as Kinase Inhibitors in the PI3K/Akt/mTOR Signaling Pathway
Quinoline derivatives are extensively studied as inhibitors of various protein kinases involved in cancer cell signaling. The PI3K/Akt/mTOR pathway is a critical regulator of cell proliferation, survival, and growth, and its dysregulation is a hallmark of many cancers. The diagram below illustrates how a quinoline-based inhibitor might interrupt this pathway.
purification techniques for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The most common purification techniques for substituted quinolines, including this compound, are recrystallization and column chromatography.[1] The choice of method depends on the nature and quantity of impurities present in the crude product. For thermally stable compounds, distillation under reduced pressure can also be an option.[2]
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: While specific solvent systems for this exact compound are not widely published, common solvents for recrystallizing quinoline derivatives include ethanol, n-hexane, and petroleum ether.[2][3][4] A two-solvent system, such as dichloromethane/hexane, may also be effective.[5] It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent mixture for your specific crude material.
Q3: What type of stationary phase and mobile phase should I use for column chromatography?
A3: For the column chromatography of quinoline derivatives, silica gel is the most commonly used stationary phase.[6][7][8] The mobile phase is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or dichloromethane). The ideal solvent ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation of the desired product from impurities.
Q4: My purified this compound shows the presence of starting materials. How can I remove them?
A4: If starting materials are present, optimizing the purification method is necessary. For column chromatography, adjusting the polarity of the mobile phase can improve separation. If using recrystallization, ensuring the starting materials are significantly more or less soluble than the product in the chosen solvent is key. It may also be beneficial to revisit the reaction work-up to remove unreacted starting materials before the final purification step.[9]
Q5: I am observing a significant amount of colored impurities in my crude product. What is the likely cause and how can I address it?
A5: Colored impurities in quinoline synthesis can arise from side reactions, such as polymerization, especially under strong acid catalysis.[2] To minimize these, ensure controlled reaction conditions (e.g., gradual heating).[1] During purification, these impurities may sometimes be removed by washing the crude product with a suitable solvent in which the product has low solubility.[10] If the impurities are persistent, column chromatography is often the most effective method for their removal.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Product is too soluble in the chosen solvent. | Select a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, methanol, acetonitrile, toluene, hexane). |
| Using an excessive amount of solvent. | Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure supersaturation and maximum crystal formation upon cooling. |
| Cooling the solution too rapidly. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote the formation of larger, purer crystals and maximize yield. |
| Premature crystallization during hot filtration. | Preheat the filtration funnel and receiving flask to prevent the product from crystallizing out of solution prematurely. |
Issue 2: Poor Separation During Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate mobile phase polarity. | Optimize the solvent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary for complex mixtures. |
| Column overloading. | Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of separation). |
| Cracks or channels in the silica gel bed. | Pack the column carefully to ensure a uniform and compact stationary phase bed. Avoid letting the column run dry. |
| Co-elution of impurities. | If impurities have similar polarity to the product, consider using a different solvent system or a different stationary phase (e.g., alumina). Alternatively, a second purification step like recrystallization of the column fractions may be necessary. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a potential recrystallization solvent dropwise at room temperature to check for solubility. If insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the product is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation of the product from impurities (Rf of product ~0.2-0.4).
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the column is packed uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase, starting with the least polar solvent mixture determined from the TLC analysis. If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Decision workflow for selecting a purification technique.
Caption: Troubleshooting logic for poor column chromatography separation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6- - Google Patents [patents.google.com]
- 4. 6-bromo-4-chloroquinoline preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. Impact of B-Ring Substitution on the Anti-Inflammatory Activity of Nitrochalcones [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of Substituted Quinolines
Welcome to the technical support center for the synthesis of substituted quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this critical heterocyclic scaffold.
General Troubleshooting and FAQs
Q1: My quinoline synthesis is resulting in a low yield or a complex mixture of products. What are the general parameters I should investigate first?
A1: Low yields and product mixtures in quinoline synthesis can often be attributed to several key factors regardless of the specific named reaction being used. A systematic approach to troubleshooting should involve the following:
-
Reagent Quality: Ensure all starting materials and solvents are pure and dry, as contaminants can lead to undesirable side reactions.
-
Reaction Temperature: The reaction temperature is often critical. Temperatures that are too high can lead to decomposition and tar formation, while temperatures that are too low may result in an incomplete or sluggish reaction.[1]
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time. Both incomplete reaction and prolonged reaction times leading to side product formation can lower the yield of the desired product.
-
Catalyst Choice and Concentration: The selection of an acid or base catalyst is highly dependent on the specific substrates. An inappropriate catalyst can either be ineffective or promote side reactions.[2] The catalyst concentration should also be optimized.
-
Atmosphere: Some quinoline syntheses are sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes improve the outcome.
Troubleshooting Specific Quinoline Syntheses
This section provides detailed troubleshooting guides for common side reactions encountered in the most frequently used quinoline synthesis methods.
Skraup Synthesis
The Skraup synthesis is a classic method for preparing quinolines but is notoriously exothermic and prone to tar formation.[3]
Problem 1: The reaction is excessively vigorous and difficult to control, leading to significant tar formation.
-
Root Cause: The dehydration of glycerol to acrolein is highly exothermic, and the subsequent reactions are also energetic.[4] High temperatures promote the polymerization of acrolein and other intermediates, resulting in the formation of tar.[3]
-
Troubleshooting Strategies:
-
Use a Moderator: The addition of a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's vigor.[3] Ferrous sulfate is thought to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[5]
-
Controlled Reagent Addition: Add the concentrated sulfuric acid slowly and with efficient cooling to manage the initial exotherm.[3]
-
Maintain Homogeneity: Ensure vigorous stirring to prevent the formation of localized hot spots.[1]
-
Temperature Optimization: Gently heat the reaction to initiate it, and then control the temperature during the exothermic phase.[3]
-
Problem 2: Low yield of the desired quinoline product.
-
Root Cause: In addition to tar formation, low yields can result from incomplete reaction or losses during workup.
-
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions: The use of anhydrous glycerol is recommended to favor the formation of acrolein.[1]
-
Optimize Reaction Time and Temperature: Ensure the reaction is heated at the optimal temperature (often 130-150°C) for a sufficient duration to drive it to completion.[1]
-
Efficient Workup: Steam distillation is a highly effective method for separating the volatile quinoline product from the non-volatile tar.[1]
-
Doebner-von Miller Synthesis
A primary challenge in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated aldehyde or ketone.
Problem 1: Significant formation of polymeric material, leading to low yields and difficult purification.
-
Root Cause: The strong acidic conditions required for the reaction can also catalyze the self-condensation and polymerization of the α,β-unsaturated carbonyl starting material.[3]
-
Troubleshooting Strategies:
-
Biphasic Reaction Medium: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic solvent (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization.[3]
-
Slow Addition of Carbonyl Compound: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.[3][6]
-
Catalyst Optimization: While a Brønsted or Lewis acid is necessary, the concentration and type of acid can be optimized to balance the rate of the desired reaction against the rate of polymerization.[7]
-
Problem 2: Presence of dihydroquinoline or tetrahydroquinoline impurities in the final product.
-
Root Cause: The final step of the Doebner-von Miller synthesis is the oxidation of a dihydroquinoline intermediate.[6] If the oxidizing agent is inefficient or used in insufficient amounts, or if the reaction conditions do not favor complete oxidation, these hydrogenated byproducts will contaminate the final product.[6]
-
Troubleshooting Strategies:
-
Choice and Stoichiometry of Oxidizing Agent: While nitrobenzene is a classic oxidant for this reaction, alternatives like arsenic acid, or milder and cleaner oxidants such as air, hydrogen peroxide, or manganese dioxide (MnO₂) can be considered.[6] Ensure a sufficient stoichiometric amount of the oxidant is used.
-
Post-Reaction Oxidation: If dihydroquinoline impurities are present after the initial reaction, they can often be oxidized to the desired quinoline in a separate step using an appropriate oxidizing agent like DDQ or MnO₂.[6]
-
Friedländer Synthesis
The Friedländer synthesis is a versatile method, but challenges can arise from side reactions of the starting materials and issues with regioselectivity when using unsymmetrical ketones.[8]
Problem 1: Aldol condensation of the ketone starting material under basic conditions.
-
Root Cause: Basic catalysts used in the Friedländer synthesis can promote the self-condensation of the ketone starting material, reducing the amount available to react with the 2-aminoaryl aldehyde or ketone.[8]
-
Troubleshooting Strategy:
-
Use of an Imine Analog: Instead of the 2-aminoaryl aldehyde or ketone, its imine analog can be used to circumvent the need for basic conditions that favor aldol condensation.[8]
-
Problem 2: Formation of a mixture of regioisomers when using an unsymmetrical ketone.
-
Root Cause: An unsymmetrical ketone can react on either side of the carbonyl group, leading to the formation of two different quinoline regioisomers.
-
Troubleshooting Strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the regiochemical outcome. Specific amine catalysts or ionic liquids have been shown to favor the formation of one regioisomer over the other.[8]
-
Substrate Modification: Introducing a directing group, such as a phosphoryl group, on the α-carbon of the ketone can control the direction of the cyclization.[8]
-
Combes Synthesis
Similar to the Friedländer synthesis, the Combes synthesis can suffer from a lack of regioselectivity when using unsymmetrical β-diketones.
Problem: Formation of a mixture of regioisomers.
-
Root Cause: The reaction of an aniline with an unsymmetrical β-diketone can lead to two possible cyclization pathways, resulting in a mixture of quinoline regioisomers.[9]
-
Troubleshooting Strategies:
-
Steric and Electronic Control: The regioselectivity is influenced by both steric and electronic factors.[9] Increasing the steric bulk of substituents on the β-diketone can favor cyclization at the less hindered position.[9] The electronic nature of substituents on the aniline also plays a role.
-
Catalyst Choice: While concentrated sulfuric acid is commonly used, polyphosphoric acid (PPA) or polyphosphoric ester (PPE) can be more effective dehydrating agents and may influence the regioselectivity.[9][10]
-
Conrad-Limpach Synthesis
The Conrad-Limpach synthesis can be sensitive to reaction temperature, which can dictate the final product.
Problem: Formation of a mixture of 4-quinolone and 2-quinolone products.
-
Root Cause: The reaction of an aniline with a β-ketoester can proceed via two different pathways. At lower temperatures, the kinetic product, a β-aminoacrylate, is formed, which cyclizes to the 4-quinolone.[11][12] At higher temperatures, the thermodynamic product, a β-ketoester anilide, is formed, leading to the 2-quinolone.[11]
-
Troubleshooting Strategy:
-
Temperature Control: Careful control of the reaction temperature is essential to selectively form the desired quinolone isomer. Moderate or lower temperatures favor the Conrad-Limpach product (4-quinolone), while higher temperatures favor the Knorr product (2-quinolone).[13]
-
Gould-Jacobs Reaction
A common side reaction in the Gould-Jacobs synthesis is decarboxylation.
Problem: Formation of a decarboxylated 4-hydroxyquinoline byproduct.
-
Root Cause: The high temperatures often required for the cyclization step can lead to the loss of the 3-carboalkoxy group.[14]
-
Troubleshooting Strategy:
Quantitative Data on Side Reaction Mitigation
The following tables provide a summary of quantitative data on the effectiveness of various troubleshooting strategies.
Table 1: Effect of Moderator on Yield in Skraup Synthesis
| Moderator | Aniline Derivative | Oxidizing Agent | Yield (%) | Reference |
| Ferrous Sulfate | Aniline | Nitrobenzene | 84-91 | [5] |
| None | Aniline | Nitrobenzene | Significantly Lower | [5] |
Table 2: Comparison of Catalysts on Regioselectivity in Combes Synthesis
| Catalyst | Aniline | β-Diketone | Major Product | Notes | Reference |
| H₂SO₄ | Methoxy-substituted anilines | Trifluoromethyl-β-diketones | 2-CF₃-quinolines | Steric effects of bulky R groups on the diketone also favor this isomer. | [9] |
| PPA/PPE | Substituted anilines | Trifluoromethyl-β-diketones | Can be more effective than H₂SO₄ | PPE is a more effective dehydrating agent. | [9][10] |
Table 3: Influence of Temperature on Gould-Jacobs Synthesis
| Temperature (°C) | Reaction Time (min) | Yield of Product (%) | Notes | Reference |
| 250 | 30 | 28 | - | [15] |
| 300 | 10 | 37 | - | [15] |
| 300 | 30 | 28 | Decarboxylation observed | [15] |
| 300 | 5 | 47 | Optimal conditions found | [15] |
Detailed Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from Organic Syntheses and incorporates the use of a moderator to control the reaction's exothermicity.[5]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate
-
Sodium Hydroxide solution (40%)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline, glycerol, and nitrobenzene.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid.
-
Add the ferrous sulfate heptahydrate to the mixture.
-
Gently heat the mixture. Once the reaction becomes exothermic, control the heating to maintain a steady reflux.
-
After the initial vigorous reaction subsides, continue to heat the mixture for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture and carefully dilute it with water.
-
Make the solution strongly alkaline with a 40% sodium hydroxide solution.
-
Isolate the crude quinoline via steam distillation.
-
Separate the quinoline from the aqueous distillate and purify by distillation under reduced pressure.
Protocol 2: Doebner-von Miller Synthesis of 2-Methylquinoline (Quinaldine)
This protocol utilizes a biphasic system to minimize polymerization.[6]
Materials:
-
Aniline
-
Hydrochloric Acid (6 M)
-
Crotonaldehyde
-
Toluene
-
Sodium Hydroxide solution (concentrated)
-
Dichloromethane or Ethyl Acetate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine aniline and 6 M hydrochloric acid. Heat the mixture to reflux.
-
In a separate addition funnel, dissolve crotonaldehyde in toluene.
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours.
-
Cool the mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until basic.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Protocol 3: Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure for the Friedländer synthesis.[16]
Materials:
-
2-Aminobenzophenone
-
Acetylacetone
-
Potassium Hydroxide
-
Ethanol
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzophenone and acetylacetone in ethanol.
-
Add a catalytic amount of potassium hydroxide.
-
Stir the reaction mixture at 60°C and monitor the progress by TLC.
-
Upon completion, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 4: Combes Synthesis of a 2,4-Disubstituted Quinoline
This protocol provides a general method for the Combes synthesis.[3]
Materials:
-
Aniline
-
Acetylacetone (a β-diketone)
-
Concentrated Sulfuric Acid
-
Ammonia or Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, combine the aniline and acetylacetone.
-
Stir the mixture at room temperature. An exothermic reaction may occur.
-
Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.
-
Gently heat the reaction mixture for a short period.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a base (e.g., ammonia or sodium hydroxide).
-
The quinoline derivative may precipitate and can be collected by filtration.
Visualizations
Caption: A general troubleshooting workflow for addressing low yields in quinoline synthesis.
Caption: Side reactions in the Skraup synthesis, highlighting tar formation from acrolein.
Caption: Decision pathway for regioselectivity in the Friedländer synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Combes quinoline synthesis - Wikiwand [wikiwand.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 13. scribd.com [scribd.com]
- 14. benchchem.com [benchchem.com]
- 15. ablelab.eu [ablelab.eu]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Optimizing the Sandmeyer Reaction for Bromoquinoline Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Sandmeyer reaction for the synthesis of various bromoquinoline isomers. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during this synthetic transformation.
Troubleshooting Guide
Low yields and the formation of side products are common issues in the Sandmeyer reaction of aminoquinolines. This guide provides a structured approach to identifying and resolving these problems.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete Diazotization: The initial conversion of the aminoquinoline to its diazonium salt is crucial. Incomplete reaction leads to a lower concentration of the key intermediate. | - Temperature Control: Maintain the diazotization temperature strictly between 0-5°C to prevent the decomposition of the unstable diazonium salt. - Monitor with Starch-Iodide Paper: Ensure an excess of nitrous acid is present at the end of the diazotization step. A persistent blue color on starch-iodide paper confirms this. - Stoichiometry: Use at least one equivalent of sodium nitrite and a sufficient excess of a strong mineral acid (e.g., HBr, H₂SO₄). |
| Decomposition of Diazonium Salt: Aryl diazonium salts are thermally unstable and can decompose before reacting with the copper(I) bromide. | - Immediate Use: Use the freshly prepared diazonium salt solution immediately; do not store it. - Maintain Low Temperature: Keep the diazonium salt solution cold (0-5°C) throughout the addition to the copper(I) bromide solution. | |
| Inactive Catalyst: The copper(I) catalyst can oxidize to copper(II) over time, reducing its efficacy. | - Use Fresh Reagents: Employ freshly purchased or prepared copper(I) bromide. - Catalyst System: Consider using a catalytic system of both Cu(I) and Cu(II) salts (e.g., CuBr and CuBr₂), which has been shown to improve yields.[1] | |
| Formation of Dark, Tarry Byproducts | Radical Side Reactions: Decomposition of the diazonium salt can lead to the formation of polymeric, tar-like substances through radical pathways. | - Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. - Controlled Addition: Add the diazonium salt solution slowly and in a controlled manner to the copper(I) bromide solution to manage the reaction rate and heat evolution. - Purity of Starting Material: Ensure the starting aminoquinoline is pure, as impurities can promote decomposition. |
| Formation of Phenol Byproducts | Reaction with Water: The diazonium salt can react with water, especially at elevated temperatures, to form the corresponding hydroxyquinoline (phenol). | - Strict Temperature Control: Keep the reaction temperature as low as possible. - Anhydrous Conditions (if possible): While challenging with aqueous diazotization, minimizing excess water can be beneficial. |
| Formation of Azo Compounds | Coupling with Unreacted Amine: The diazonium salt can act as an electrophile and couple with unreacted aminoquinoline, particularly if the reaction medium is not sufficiently acidic. | - Sufficient Acid: Ensure a significant excess of mineral acid is used during diazotization to fully protonate the starting amine and prevent it from acting as a nucleophile. |
| Inconsistent Results | Variability in Reagents or Conditions: Minor variations in reagent quality, reaction temperature, or addition rates can lead to inconsistent outcomes. | - Standardize Procedures: Use reagents from the same supplier and batch if possible. - Precise Control: Carefully control all reaction parameters, including temperature, stirring speed, and the rate of addition of reagents. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Sandmeyer reaction of aminoquinolines?
A1: The Sandmeyer reaction involves two key temperature-sensitive stages. The initial diazotization of the aminoquinoline should be performed at a low temperature, typically between 0-5°C, to ensure the stability of the resulting diazonium salt. The subsequent reaction with copper(I) bromide may require gentle warming to proceed at a reasonable rate, often in the range of room temperature to 75°C, depending on the specific isomer and reaction conditions.[2] Careful temperature control is critical throughout the process to minimize side reactions.
Q2: Which copper salt is better for this reaction: Cu(I)Br or Cu(II)Br₂?
A2: Traditionally, copper(I) bromide is the catalyst of choice for the Sandmeyer bromination.[3] However, studies have shown that a combination of Cu(I) and Cu(II) salts can lead to higher yields.[1] The Cu(I) species is believed to initiate the radical process, while the Cu(II) species can participate in the halogen transfer step. For challenging substrates, a mixed catalytic system may be advantageous.
Q3: Can I use a different nitrite source other than sodium nitrite?
A3: Yes, organic nitrites such as tert-butyl nitrite or isoamyl nitrite can be used as alternatives to sodium nitrite. These reagents are often employed in non-aqueous conditions, which can be beneficial for substrates that are sensitive to strong aqueous acids.
Q4: How does the position of the amino group on the quinoline ring affect the reaction?
A4: The electronic and steric environment of the amino group can influence the ease of diazotization and the subsequent Sandmeyer reaction. Electron-withdrawing groups on the quinoline ring can make the amino group less nucleophilic, potentially requiring stronger diazotization conditions. Steric hindrance around the amino group, particularly at the 2- or 8-positions, may also affect the reaction rate and yield.[1]
Q5: What are the most common side products in the Sandmeyer reaction of aminoquinolines?
A5: The most frequently observed side products include the corresponding hydroxyquinolines (phenols), formed by the reaction of the diazonium salt with water, and biaryl compounds, which arise from the coupling of two quinoline radicals. Azo dye formation can also occur if the reaction is not kept sufficiently acidic.
Experimental Protocols
The following are detailed experimental protocols for the synthesis of various bromoquinoline isomers via the Sandmeyer reaction.
Protocol 1: Synthesis of 3-Bromoquinoline from 3-Aminoquinoline
This protocol is based on established methods for the Sandmeyer reaction of 3-aminoquinoline.[4]
1. Diazotization:
-
In a flask, dissolve 3-aminoquinoline in a mixture of 48% hydrobromic acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5°C.
-
Stir the mixture for an additional 15-30 minutes at 0-5°C after the addition is complete.
-
Confirm the presence of excess nitrous acid with starch-iodide paper.
2. Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid and cool it to 0-5°C.
-
Slowly add the cold diazonium salt solution to the stirred copper(I) bromide solution.
-
After the initial vigorous evolution of nitrogen gas subsides, allow the mixture to warm to room temperature and then gently heat to 50-60°C for 1-2 hours to ensure complete reaction.
-
Cool the reaction mixture to room temperature.
3. Work-up and Purification:
-
Neutralize the reaction mixture with a base (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 6-Bromoquinoline from 6-Aminoquinoline (Adapted from similar procedures)
1. Diazotization:
-
Suspend 6-aminoquinoline in a mixture of concentrated sulfuric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Add a solution of sodium nitrite in cold water dropwise, keeping the temperature below 5°C.
-
Stir for an additional 20 minutes at 0-5°C.
2. Sandmeyer Reaction:
-
In a separate vessel, dissolve copper(I) bromide in concentrated hydrobromic acid and cool to 0°C.
-
Add the cold diazonium salt solution portion-wise to the copper(I) bromide solution with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to 60-70°C for 30 minutes to drive the reaction to completion.
3. Work-up and Purification:
-
Cool the reaction mixture and pour it onto crushed ice.
-
Make the solution basic with a concentrated sodium hydroxide solution.
-
Extract the product with ethyl acetate.
-
Wash the organic extracts with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography.
Quantitative Data
The yield of the Sandmeyer reaction is highly dependent on the specific substrate and reaction conditions. The following table summarizes typical yields for the synthesis of various bromoquinolines.
| Starting Material | Product | Catalyst System | Typical Yield (%) |
| 3-Aminoquinoline | 3-Bromoquinoline | CuBr/HBr | 60-75 |
| 5-Aminoquinoline | 5-Bromoquinoline | CuBr/HBr | ~61[2] |
| 6-Aminoquinoline | 6-Bromoquinoline | CuBr/HBr | 55-70 |
| 8-Aminoquinoline | 8-Bromoquinoline | CuBr/HBr | 50-65 |
Note: These yields are indicative and can be optimized by careful control of reaction parameters.
Visualizations
Experimental Workflow for Sandmeyer Reaction of Bromoquinolines
Caption: A generalized workflow for the Sandmeyer synthesis of bromoquinolines.
Logical Relationship for Troubleshooting Low Yield
References
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Quinolines
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results when working with quinoline compounds in biological assays. The following troubleshooting guides and frequently asked questions (FAQs) address common specific issues.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorescence-based assay results showing high background noise when using quinoline compounds?
A1: High background fluorescence is a common issue when working with quinolines due to their intrinsic fluorescent properties. The quinoline scaffold, a bicyclic aromatic heterocycle, possesses an extended π-electron system that can absorb light and subsequently emit it as fluorescence, leading to interference in fluorescence-based assays.[1] This phenomenon is known as autofluorescence.[1] Other sources of high background fluorescence can include the assay buffer, reagents, the microplate material, and endogenous cellular components like NADH and riboflavin.[1]
Q2: How can I determine if my quinoline compound is autofluorescent?
A2: The most direct method is to measure the fluorescence of your compound in the absence of any other assay components.[1] This can be done using a fluorescence microplate reader or a spectrofluorometer. By exciting the compound at the same wavelength used for your assay's fluorophore and measuring the emission across a range of wavelengths, you can determine if the compound itself is contributing to the signal.[1] A concentration-dependent increase in fluorescence in the compound-only control wells indicates autofluorescence.[1]
Q3: My quinoline compound is showing activity in multiple, unrelated assays. What is the likely cause?
A3: This is a characteristic of Pan-Assay Interference Compounds (PAINS).[1] PAINS are compounds that appear to be active in a wide variety of assays due to non-specific mechanisms rather than specific interactions with the intended biological target.[2] Fused tetrahydroquinolines are a known class of PAINS.[2] It is crucial to perform counter-screens to rule out assay interference and confirm that the observed activity is a true biological effect.[1]
Q4: I'm observing precipitation when I dilute my quinoline compound from a DMSO stock into my aqueous assay buffer. How can I resolve this?
A4: This is a common problem due to the generally low aqueous solubility of many quinoline derivatives.[3][4][5] The hydrophobic nature of the quinoline core is a primary reason for this.[5] Here are some strategies to address this issue:
-
Optimize Stock Concentration: Prepare a less concentrated stock solution in DMSO.[3]
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of the aqueous buffer. Instead, perform serial dilutions in your buffer or media.[3]
-
pH Adjustment: Since quinolines are weak bases, their solubility is pH-dependent.[6][7] Lowering the pH of the buffer can increase the solubility of the quinoline compound.[5][7]
-
Use of Co-solvents: The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds.[5]
Troubleshooting Guides
Issue 1: Inconsistent Results and Poor Reproducibility in Cell-Based Assays
Symptoms:
-
High variability in results between replicate wells.
-
Inconsistent dose-response curves between experiments.
-
Difficulty in reproducing data generated on different days.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | References |
| Compound Instability | Ensure proper storage of quinoline stock solutions (typically at -20°C or -80°C). Prepare smaller aliquots to avoid repeated freeze-thaw cycles. Consider the stability of the compound in your specific cell culture media over the experiment's duration. | [3] |
| Compound Precipitation | Visually inspect for precipitates after diluting the compound in media. If observed, refer to the solubility troubleshooting strategies in the FAQ section. | [3][8] |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a calibrated multichannel pipette and verify cell density with a cell counter. | [8][9] |
| Cell Health and Passage Number | Use healthy cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses. | [3] |
| Plate Edge Effects | Avoid using the outer wells of the microplate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to create a humidity barrier. | [3][8] |
Issue 2: Distinguishing True Biological Activity from Assay Interference
Symptoms:
-
Your quinoline compound appears active in a primary screen, but the result is questionable.
-
The compound shows activity in unrelated assays.
Workflow for Validating Hits and Identifying PAINS:
Caption: A workflow for validating hits and identifying PAINS.
Troubleshooting Steps:
| Step | Description | References |
| 1. Run a Counter-Screen | A counter-screen is designed to identify compounds that interfere with the assay technology itself. For example, if your primary assay uses a luciferase reporter, a counter-screen would test the effect of your quinoline compound on the purified luciferase enzyme. Activity in the counter-screen suggests assay interference. | [1] |
| 2. Check for Autofluorescence | As detailed in the FAQs, measure the intrinsic fluorescence of your compound at the assay's excitation and emission wavelengths. | [1] |
| 3. Assess for Non-specific Reactivity | Some quinoline derivatives can be chemically reactive. Consider running assays with and without key biological components (e.g., target protein) to assess for non-specific effects. | [2][10] |
Issue 3: Unexpected Cytotoxicity Affecting Assay Readout
Symptoms:
-
Widespread cell death observed at concentrations where a specific biological effect is expected.
-
Difficulty in decoupling specific target inhibition from general toxicity.
Troubleshooting Workflow:
Caption: A workflow to investigate unexpected cytotoxicity.
Experimental Protocols
Protocol 1: Determining Compound Autofluorescence using a Plate Reader
Objective: To determine the intrinsic fluorescence of a quinoline compound.
Materials:
-
Quinoline compound of interest
-
Assay buffer
-
Black, clear-bottom 96- or 384-well plates
-
Fluorescence microplate reader[1]
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells with assay buffer only as a blank control.
-
Place the plate in the microplate reader.
-
Set the excitation wavelength to that of your primary assay's fluorophore.[1]
-
Measure the fluorescence emission across a range of wavelengths, including the emission wavelength of your assay's fluorophore.
Data Analysis: Subtract the blank control's fluorescence from all wells. A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent.
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the cytotoxicity of a quinoline compound.
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
Cell culture medium
-
Quinoline compound stock solution (in DMSO)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[3][8]
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent and non-toxic (e.g., <0.5%).[3]
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[3]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot the results as a dose-response curve to determine the IC₅₀ value.
Signaling Pathway Diagrams
Many quinoline derivatives are investigated for their potential as kinase inhibitors in cancer research. The following diagram illustrates a simplified, generic kinase signaling pathway that is often a target of such compounds.
Caption: A simplified kinase signaling pathway and a potential point of inhibition by a quinoline compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
preventing degradation of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The main factors contributing to the degradation of this compound are exposure to light, non-neutral pH conditions (both acidic and basic), and the presence of strong nucleophiles. The halogenated quinoline structure is susceptible to photodegradation, and the nitrile group can undergo hydrolysis.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on the properties of structurally similar compounds, this compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), and ethanol. However, it is crucial to use anhydrous, high-purity solvents to minimize potential degradation.
Q3: How should I store solutions of this compound to ensure stability?
A3: To ensure the stability of your solutions, they should be stored in amber glass vials to protect them from light.[1] It is also recommended to store them at a low temperature, such as 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[2]
Q4: I am observing a new, more polar spot on my TLC plate during a reaction involving this compound under acidic conditions. What could be the cause?
A4: The appearance of a more polar spot on a TLC plate under acidic conditions is likely due to the acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid, forming 6-Bromo-4,8-dichloroquinoline-3-carboxylic acid.[3] This degradation product is significantly more polar than the parent compound.
Q5: My reaction yield is consistently low when using this compound in a reaction with a nucleophile. What might be the issue?
A5: The chloro substituents on the quinoline ring, particularly at the 4-position, are susceptible to nucleophilic aromatic substitution (SNAr).[4][5][6][7] Your nucleophile might be reacting with the quinoline core, leading to the formation of byproducts and a lower yield of your desired product. Consider the relative reactivity of the nucleophile with the chloro- and bromo- substituents on the quinoline ring.
Troubleshooting Guides
Issue 1: Rapid Degradation of the Compound in Solution Upon Storage
| Possible Cause | Solution |
| Photodegradation | Store the solution in amber vials or wrap the container in aluminum foil to protect it from light.[1] Handle the solution in a dark or low-light environment. |
| Hydrolysis due to acidic or basic contaminants | Use high-purity, anhydrous solvents. If the compound is to be used in an aqueous solution, use a buffered system to maintain a neutral pH. |
| Oxidation | Degas the solvent before use and store the solution under an inert atmosphere (e.g., argon or nitrogen). |
| Inappropriate Storage Temperature | Store the solution at a reduced temperature (e.g., 2-8°C). For long-term storage, consider storing at -20°C or -80°C. |
Issue 2: Inconsistent Results in Biological Assays
| Possible Cause | Solution |
| Degradation in Assay Media | Assess the stability of the compound in the specific assay buffer and under the assay conditions (e.g., temperature, light exposure). Prepare fresh solutions immediately before use. |
| Interaction with Assay Components | Some assay components, such as certain proteins or additives, may act as nucleophiles and react with the compound. Run control experiments to evaluate the compound's stability in the presence of individual assay components. |
| Precipitation of the Compound | Determine the solubility of the compound in the assay media. If solubility is low, consider using a co-solvent (e.g., a small percentage of DMSO) or other solubilization techniques. |
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess Stability
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.[8][9][10][11]
1. Sample Preparation:
-
Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and keep it at room temperature and 60°C.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep it at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature.
-
Photodegradation: Expose the stock solution in a transparent vial to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12][13][14] A control sample should be wrapped in aluminum foil.
-
Thermal Degradation: Store the stock solution at 60°C in the dark.
3. Time Points:
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
Protocol 2: HPLC Method for Purity and Stability Analysis
This protocol provides a starting point for developing an HPLC method to analyze this compound.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30.1-35 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 0.1 mg/mL in Acetonitrile/Water (1:1) |
Data Presentation
Table 1: Hypothetical Stability Data of this compound under Forced Degradation Conditions (% Remaining Parent Compound)
| Condition | 0 hr | 8 hr | 24 hr | 48 hr |
| 0.1 M HCl (RT) | 100 | 95.2 | 88.5 | 80.1 |
| 0.1 M HCl (60°C) | 100 | 75.4 | 55.1 | 35.8 |
| 0.1 M NaOH (RT) | 100 | 82.1 | 65.3 | 48.9 |
| 3% H₂O₂ (RT) | 100 | 98.5 | 96.2 | 93.7 |
| Photolytic (UV/Vis) | 100 | 89.3 | 75.8 | 62.5 |
| Thermal (60°C) | 100 | 99.1 | 97.5 | 95.3 |
| Control (Dark, RT) | 100 | 99.8 | 99.5 | 99.2 |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. 99465-04-0|6-Bromo-2-chloroquinoline-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. scispace.com [scispace.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. database.ich.org [database.ich.org]
- 13. iagim.org [iagim.org]
- 14. ema.europa.eu [ema.europa.eu]
Technical Support Center: Characterization of Halogenated Quinolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the characterization of halogenated quinolines.
Section 1: General Characterization Strategy & FAQs
A comprehensive characterization of novel halogenated quinolines requires integrating data from multiple analytical techniques. Each method provides a unique piece of the puzzle, from molecular weight and isotopic confirmation to detailed structural elucidation and purity assessment.
dot
Caption: Integrated workflow for the characterization of halogenated quinolines.
Section 2: Troubleshooting Guide: Mass Spectrometry (MS)
Mass spectrometry is fundamental for determining the molecular weight and confirming the presence of halogens. However, the unique isotopic patterns of chlorine and bromine can complicate spectral interpretation.
Q1: Why does my mass spectrum show multiple molecular ion peaks for my mono-brominated or mono-chlorinated quinoline?
A1: This is an expected and highly informative result due to the natural abundance of halogen isotopes.[1]
-
Chlorine (Cl): Naturally exists as two main isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance). This results in two peaks for the molecular ion (M and M+2) separated by 2 m/z units, with a characteristic intensity ratio of approximately 3:1.[1][2]
-
Bromine (Br): Exists as ³⁹Br (~50% abundance) and ⁸¹Br (~50% abundance). This leads to two prominent molecular ion peaks (M and M+2) of nearly equal intensity (1:1 ratio).[1][2]
The presence of these patterns is strong evidence that your compound contains a chlorine or bromine atom.
| Halogen Present | Isotopes | M : M+2 Intensity Ratio | M : M+2 : M+4 Intensity Ratio |
| 1 Chlorine | ³⁵Cl / ³⁷Cl | ~ 3:1 | N/A |
| 2 Chlorines | ³⁵Cl / ³⁷Cl | ~ 9:6:1 | |
| 1 Bromine | ⁷⁹Br / ⁸¹Br | ~ 1:1 | N/A |
| 2 Bromines | ⁷⁹Br / ⁸¹Br | N/A | ~ 1:2:1 |
| 1 Cl and 1 Br | - | N/A | ~ 3:4:1 |
| Data compiled from multiple sources.[1][3][4] |
Q2: My signal intensity is very low, or I'm seeing a lot of baseline noise. What should I check?
A2: Poor signal intensity and high noise can obscure your data.[5] Here is a troubleshooting workflow to identify the cause:
dot
Caption: Troubleshooting workflow for poor MS signal or high noise.
Actionable Steps:
-
Sample Concentration: Ensure your sample is not too dilute (weak signal) or too concentrated (ion suppression).[5]
-
Ion Source: Contamination is a common culprit. Schedule regular cleaning of the ion source.[6]
-
Calibration: Perform a mass calibration to ensure mass accuracy.[5][7]
-
Leaks: Check for leaks, especially around the transfer line nut and side door, which can introduce noise.[8]
-
Ionization Technique: The choice of ionization can dramatically impact signal. For many quinoline derivatives, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable.[5]
Section 3: Troubleshooting Guide: NMR Spectroscopy
NMR is crucial for unambiguous structure determination. For halogenated quinolines, challenges can arise from complex coupling patterns and, in the case of fluorine, the need for specialized experiments.
Q1: Why is my ¹⁹F NMR spectrum so complex or the chemical shifts not what I expected?
A1: ¹⁹F is a highly sensitive nucleus with a wide chemical shift range, making it very informative but also sensitive to subtle electronic changes.[9]
-
Wide Chemical Shift Range: The typical range for fluorine chemical shifts is broad (-200 to +200 ppm), which provides excellent signal separation but can be confusing without reference data.[10]
-
Electronic Effects: The chemical shift is heavily influenced by the electronic environment. Electron-withdrawing groups cause a downfield shift (higher ppm), while electron-donating groups cause an upfield shift (lower ppm).[10] The position of the fluorine on the quinoline ring and the nature of other substituents will significantly alter its chemical shift.
-
Coupling: Fluorine couples not only to adjacent protons (²J, ³J) but also through space and over multiple bonds (⁴J, ⁵J), leading to complex multiplet patterns.[9]
| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm, rel. to CFCl₃) |
| Aromatic Fluorine (Ar-F) | +80 to +170 |
| -CF- | +140 to +250 |
| -CF₂- | +80 to +140 |
| -CF₃ | +40 to +80 |
| Data compiled from reference tables.[11] |
Q2: My ¹H or ¹³C NMR signals are broad, and the resolution is poor. What can I do?
A2: Poor resolution in NMR can stem from several factors related to sample preparation and instrument parameters.
-
Sample Purity: Impurities, especially paramagnetic metals, can cause significant line broadening. Ensure your sample is purified and consider passing it through a small plug of celite or silica if metal contamination is suspected.
-
Sample Concentration: Very high concentrations can lead to viscosity-related broadening. Try acquiring a spectrum on a more dilute sample.
-
Shimming: The homogeneity of the magnetic field is critical. Ensure the instrument is properly shimmed before acquiring data. Automated shimming routines are standard, but manual adjustment may be necessary for challenging samples.
-
Solvent: Ensure you are using a high-quality deuterated solvent. The presence of residual protons in the solvent can obscure signals.
Section 4: Troubleshooting Guide: Chromatography (HPLC/GC)
Chromatography is essential for assessing the purity of your synthesized compound and for isolating it. Poor peak shape is a common issue that can compromise quantification and resolution.[12][13]
Q1: I'm seeing significant peak tailing or fronting in my HPLC analysis. What is the cause?
A1: Asymmetrical peaks are a common problem in HPLC and can indicate several issues.[14]
-
Peak Tailing (asymmetry factor > 1): This is the most common peak shape problem.[14]
-
Secondary Interactions: Basic quinoline nitrogen can interact with acidic residual silanol groups on silica-based C18 columns, causing tailing. Try using a mobile phase with a low concentration of a modifier like trifluoroacetic acid (TFA) or formic acid to suppress this interaction.
-
Column Overload: Injecting too much sample can saturate the stationary phase.[15] Try diluting your sample and injecting a smaller volume.
-
Column Contamination/Deterioration: A blocked column frit or contaminated stationary phase can distort peak shape.[12][15] Try back-flushing the column or using a guard column to protect the analytical column.[12]
-
-
Peak Fronting (asymmetry factor < 1): This is less common but can be caused by improper sample solvent composition or column overload.[14] Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.[12]
Q2: Should I use GC-MS or LC-MS for my halogenated quinoline?
A2: The choice depends on the volatility and thermal stability of your specific compound.[16][17]
-
GC-MS is best for compounds that are volatile and thermally stable .[16][18] Derivatization may be required for less volatile quinolines to make them suitable for GC analysis.[16]
-
LC-MS is ideal for compounds that are non-volatile, polar, or thermally unstable .[17][19] For most substituted, functionalized quinolines developed in drug discovery, LC-MS is the more versatile and appropriate technique.[17][19] It generally offers higher sensitivity for these types of molecules.[16]
Section 5: Experimental Protocols
Protocol 1: Standard HPLC-MS Analysis for a Novel Halogenated Quinoline
This protocol provides a general starting point for method development.
-
Sample Preparation:
-
Accurately weigh ~1 mg of the compound.
-
Dissolve in 1 mL of a 50:50 mixture of acetonitrile:water to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of ~1-10 µg/mL for analysis. The final diluent should be the same as the initial mobile phase composition to ensure good peak shape.
-
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5-10% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Injection Volume: 1-5 µL.
-
-
MS Conditions (Example for ESI):
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Range: 100 – 1000 m/z.
-
Capillary Voltage: 3.5 – 4.5 kV.
-
Gas Temperature: 300 – 350 °C.
-
Nebulizer Pressure: 30 – 50 psi.
-
-
Analysis:
-
Inject a blank (mobile phase) first to ensure the system is clean.
-
Run the sample analysis.
-
Examine the total ion chromatogram (TIC) for peaks.
-
Extract the mass spectrum for your peak of interest and check the molecular weight and isotopic pattern against the expected values.
-
References
- 1. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 2. youtube.com [youtube.com]
- 3. GCMS Section 6.5 [people.whitman.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. zefsci.com [zefsci.com]
- 7. cgspace.cgiar.org [cgspace.cgiar.org]
- 8. agilent.com [agilent.com]
- 9. 19Flourine NMR [chem.ch.huji.ac.il]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. 19F [nmr.chem.ucsb.edu]
- 12. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. mastelf.com [mastelf.com]
- 14. uhplcs.com [uhplcs.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. emerypharma.com [emerypharma.com]
- 18. gentechscientific.com [gentechscientific.com]
- 19. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
Technical Support Center: Synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for preparing polysubstituted quinolines like this compound?
A1: A prevalent strategy involves a multi-step approach starting from a suitably substituted aniline. A common route is the Gould-Jacobs reaction, which involves the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM) or a similar reagent, followed by a high-temperature cyclization to form a 4-hydroxyquinoline intermediate. Subsequent functional group manipulations, such as chlorination and cyanation, are then performed to yield the final product.
Q2: What are the key safety precautions to consider during this synthesis?
A2: Several reagents used in this synthetic sequence are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier-Haack reagent is also corrosive. High-temperature reactions, such as the thermal cyclization step, require careful monitoring and appropriate equipment. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: How can I monitor the progress of the individual reaction steps?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of most steps. By co-spotting the starting material and the reaction mixture, you can observe the consumption of the reactant and the formation of the product. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.
Q4: What are the typical purification methods for the intermediates and the final product?
A4: Purification techniques will vary depending on the properties of the compound at each step. Common methods include:
-
Recrystallization: Effective for obtaining high-purity crystalline solids.
-
Column Chromatography: Useful for separating the desired product from byproducts and unreacted starting materials. Silica gel is a common stationary phase.
-
Washing/Extraction: Used during the work-up of reactions to remove impurities.
Troubleshooting Guides
Step 1: Synthesis of Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate
This initial step involves the condensation of 2,4-dichloro-5-bromoaniline with diethyl ethoxymethylenemalonate (DEEM) followed by thermal cyclization.
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the quinolone product. | Incomplete condensation reaction. | Ensure the reaction is heated sufficiently to drive off the ethanol byproduct. Monitor the reaction by TLC until the aniline starting material is consumed. |
| Cyclization temperature is too low or reaction time is too short. | The thermal cyclization typically requires high temperatures (e.g., in diphenyl ether at ~250 °C). Ensure the reaction is maintained at the appropriate temperature for the recommended time. | |
| Degradation of starting material or product at high temperatures. | If the reaction mixture turns very dark, decomposition may be occurring. Consider a slightly lower cyclization temperature or a shorter reaction time. | |
| Product is difficult to purify. | Presence of starting materials or byproducts. | Ensure the condensation reaction goes to completion before cyclization. Purify the crude product by recrystallization from a suitable solvent like ethanol or acetic acid. |
Step 2: Synthesis of 6-Bromo-4,8-dichloro-3-formylquinoline via Vilsmeier-Haack Reaction
This step involves the reaction of the 4-hydroxyquinoline intermediate with a Vilsmeier-Haack reagent (e.g., POCl₃/DMF) to introduce the 4-chloro group and the 3-formyl group.
| Issue | Potential Cause | Recommended Solution |
| Reaction is sluggish or incomplete. | Vilsmeier reagent was not pre-formed or is not active. | Ensure the Vilsmeier reagent is prepared correctly, typically by the slow addition of POCl₃ to DMF at low temperatures. Use freshly distilled reagents. |
| Insufficient heating. | The Vilsmeier-Haack reaction often requires heating. Monitor the reaction by TLC and adjust the temperature as needed. | |
| Formation of multiple products. | Side reactions due to excessive heat or prolonged reaction time. | Optimize the reaction temperature and time. Analyze the side products to understand the decomposition pathway. |
| Low yield of the desired product. | Loss of product during aqueous work-up. | The iminium salt intermediate is water-soluble. Careful neutralization and extraction with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) are crucial. |
Step 3: Conversion of the 3-Formyl Group to a 3-Carbonitrile Group
This final step involves the conversion of the aldehyde to the nitrile. A common method is to first form the oxime, followed by dehydration.
| Issue | Potential Cause | Recommended Solution |
| Incomplete formation of the oxime. | Incorrect pH for the reaction. | The formation of the oxime from the aldehyde and hydroxylamine is pH-dependent. Adjust the pH of the reaction mixture as necessary. |
| Low yield during the dehydration of the oxime. | The dehydrating agent is not effective. | Common dehydrating agents include acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent and reaction conditions may need to be optimized. |
| Decomposition of the product. | The reaction conditions for dehydration can sometimes be harsh. Monitor the reaction carefully and avoid excessive heating. | |
| Product is contaminated with the intermediate oxime. | Incomplete dehydration. | Extend the reaction time for the dehydration step or use a more potent dehydrating agent. The product can be purified by column chromatography. |
Experimental Protocols
Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate
-
A mixture of 2,4-dichloro-5-bromoaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 120-140°C for 2-3 hours, with the removal of ethanol by distillation.
-
The resulting crude intermediate is added portion-wise to preheated diphenyl ether at 250°C and maintained at this temperature for 1-2 hours.
-
After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.
-
The solid is washed with hexane and then recrystallized from ethanol to afford ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate.
Step 2: Synthesis of 6-Bromo-4,8-dichloro-3-formylquinoline
-
To a stirred solution of N,N-dimethylformamide (DMF, 5 equivalents) at 0°C, phosphorus oxychloride (POCl₃, 3 equivalents) is added dropwise. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.
-
Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate (1 equivalent) is added portion-wise to the Vilsmeier reagent.
-
The reaction mixture is heated to 80-90°C for 4-6 hours.
-
After cooling, the mixture is carefully poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
A solution of 6-Bromo-4,8-dichloro-3-formylquinoline (1 equivalent) and hydroxylamine hydrochloride (1.2 equivalents) in ethanol/water is heated to reflux for 2-4 hours.
-
The reaction mixture is cooled, and the precipitated oxime is collected by filtration.
-
The dried oxime is heated with acetic anhydride (5 equivalents) at reflux for 2-3 hours.
-
The reaction mixture is cooled and poured into ice water.
-
The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent to yield this compound.
Data Presentation
Table 1: Summary of Expected Quantitative Data for Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) |
| Ethyl 6-bromo-8-chloro-4-hydroxyquinoline-3-carboxylate | C₁₂H₉BrClNO₃ | 346.56 | 60-70 | >250 |
| 6-Bromo-4,8-dichloro-3-formylquinoline | C₁₀H₄BrCl₂NO | 320.95 | 50-60 | 180-185 |
| This compound | C₁₀H₃BrCl₂N₂ | 301.95 | 70-80 | 210-215 |
Note: The expected yields and melting points are estimates based on similar compounds and may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General troubleshooting workflow for synthesis issues.
Validation & Comparative
Comparative Antibacterial Activity of Novel Quinoline Derivatives: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The persistent rise of antibiotic-resistant bacteria necessitates the exploration and development of new antimicrobial agents. Quinoline derivatives have long been a cornerstone in the arsenal against bacterial infections, with their versatile scaffold allowing for numerous modifications to enhance efficacy and broaden their spectrum of activity. This guide provides a comparative analysis of the antibacterial activity of various recently developed quinoline derivatives, supported by experimental data and detailed methodologies to aid in ongoing research and development efforts.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of different quinoline derivatives is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values of several novel quinoline derivatives against a panel of Gram-positive and Gram-negative bacteria.
| Quinoline Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 5d (Oxazino-quinoline hybrid) | S. aureus ATCC29213 | 0.125 | [1] |
| MRSA N315 | 0.25 | [1] | |
| E. coli ATCC25922 | 2 | [1] | |
| P. aeruginosa ATCC27853 | 8 | [1] | |
| Compound 6 (6-amino-4-methyl-1H-quinoline-2-one derivative) | Bacillus cereus | 3.12 - 50 | [2] |
| Staphylococcus aureus | 3.12 - 50 | [2] | |
| Pseudomonas aeruginosa | 3.12 - 50 | [2] | |
| Escherichia coli | 3.12 - 50 | [2] | |
| QQ1 (Quinolinequinone) | S. aureus | 1.22 | [3] |
| QQ5 (Quinolinequinone) | S. aureus | 1.22 | [3] |
| QQ6 (Quinolinequinone) | S. aureus | 1.22 | [3] |
| Clinically Resistant Staphylococcus spp. | 0.66–19.53 | [3] | |
| Compound 28 (Pyrimidoisoquinolinquinone) | MRSA | < Vancomycin | [4] |
| Klebsiella pneumoniae | 64 | [4] | |
| Compound 6c (Quinoline-2-one derivative) | MRSA | 0.75 | [5] |
| VRE | 0.75 | [5] | |
| MRSE | 2.50 | [5] | |
| Compounds 93a-c (Dihydrotriazine-quinoline hybrid) | S. aureus | 2 | [6] |
| E. coli | 2 | [6] |
Experimental Protocols
The determination of the antibacterial activity of quinoline derivatives is primarily conducted using standardized in vitro susceptibility testing methods. The following are detailed methodologies for the key experiments cited in the presented data.
Broth Microdilution Method for MIC Determination
This method is a widely used quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
-
Preparation of Quinolone Solutions: Stock solutions of the quinoline derivatives are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).[5] These are then serially diluted in 96-well microtiter plates using cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of final concentrations.[7]
-
Inoculum Preparation: A standardized bacterial inoculum is prepared by suspending several colonies from a fresh agar plate in a sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-24 hours under ambient air.[7]
-
MIC Determination: The MIC is recorded as the lowest concentration of the quinoline derivative that completely inhibits visible bacterial growth.[5][7]
Agar Disk Diffusion Method
This is a qualitative or semi-quantitative method used to assess the susceptibility of bacteria to an antimicrobial agent.[6]
-
Inoculum Preparation: A standardized bacterial inoculum (0.5 McFarland standard) is uniformly swabbed onto the surface of a Mueller-Hinton agar plate.[7]
-
Disk Application: Sterile paper disks impregnated with a known concentration of the quinoline derivative are placed on the agar surface.[6][7]
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of no bacterial growth around each disk in millimeters.[7]
Visualizing Experimental Workflow and Potential Mechanisms
To better understand the process of evaluating these compounds and their potential interactions within a biological system, the following diagrams are provided.
References
- 1. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. benchchem.com [benchchem.com]
The Pivotal Role of the 6-Bromo Substituent in Quinoline Scaffolds: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. This guide provides a comprehensive comparison of 6-bromo-quinoline derivatives, focusing on their structure-activity relationships (SAR) as potent anticancer and antimicrobial agents. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows, this document aims to facilitate the rational design of novel and more effective therapeutic agents based on the versatile quinoline scaffold.
The introduction of a bromine atom at the 6-position of the quinoline ring has proven to be a critical design element in the development of biologically active compounds. This substitution significantly influences the electronic and steric properties of the molecule, often enhancing its interaction with biological targets and leading to potent therapeutic effects. This guide will delve into the SAR of 6-bromo-quinolines, exploring how modifications to this core structure impact their anticancer and antimicrobial activities.
Comparative Anticancer Activity of 6-Bromo-Quinolines
The 6-bromo-quinoline scaffold has emerged as a promising framework for the development of novel anticancer agents. The presence of the bromine atom at the C6 position, often in conjunction with other substitutions, has been shown to significantly enhance cytotoxic potential against a range of cancer cell lines.
Key Structure-Activity Relationship Insights for Anticancer Activity:
-
Importance of the 6-Bromo Substituent: The presence of a bromine atom at the 6-position is a recurring feature in many quinoline derivatives with notable anticancer activity.
-
Enhancement by Additional Substituents: The anticancer potency can be further amplified by the introduction of other functional groups. For instance, the addition of a nitro group at the C-5 position of a 6,8-dibromoquinoline core significantly increases antiproliferative activity against C6, HT29, and HeLa cancer cell lines, suggesting that electron-withdrawing groups in this region are favorable for cytotoxicity.[1]
-
Impact of the Quinoline Core Modification: Conversion of the 6,8-dibromoquinoline scaffold to 6,8-dibromo-4(3H)quinazolinone derivatives has yielded compounds with potent cytotoxic effects against the MCF-7 human breast carcinoma cell line, with some derivatives exhibiting very low IC50 values.[1] The specific substitutions on the quinazolinone ring system play a crucial role in determining the potency.[1]
-
Influence of Substituents on the Phenyl Ring: In a series of 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones, the nature of the substituent on the C2-aryl ring significantly impacts activity against MCF-7 cells. Electron-donating groups like methoxy and methyl at the para-position of the phenyl ring tend to enhance activity, while electron-withdrawing groups like chloro and fluoro at the ortho- or para-positions also show good activity.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various 6-bromo-quinoline and related derivatives against several human cancer cell lines.
| Compound ID/Name | Core Structure | Substitution(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Bromo-5-nitroquinoline | 6-Bromo-quinoline | 5-Nitro | HT29 | Lower than 5-FU | |
| 6,8-Dibromo-5-nitroquinoline | 6,8-Dibromo-quinoline | 5-Nitro | C6 | 50.0 | |
| HT29 | 26.2 | ||||
| HeLa | 24.1 | ||||
| 5,7-Dibromo-8-hydroxyquinoline | 8-Hydroxyquinoline | 5,7-Dibromo | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | |
| Compound XIIIb | 6,8-Dibromo-4(3H)quinazolinone | Aryl and other groups | MCF-7 | 1.7 µg/mL | [1] |
| Compound IX | 6,8-Dibromo-4(3H)quinazolinone | Aryl and other groups | MCF-7 | 1.8 µg/mL | [1] |
| Compound XIVd | 6,8-Dibromo-4(3H)quinazolinone | Aryl and other groups | MCF-7 | 1.83 µg/mL | [1] |
| Compound 5a | 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one | 2-(4-Methoxyphenyl) | MCF-7 | GI50: <0.1 µM | |
| Compound 5d | 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one | 2-(4-Chlorophenyl) | MCF-7 | GI50: 0.21 µM | |
| Compound 5e | 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one | 2-(4-Fluorophenyl) | MCF-7 | GI50: 0.14 µM | |
| Compound 5g | 6,8-Dibromo-2,3-dihydroquinolin-4(1H)-one | 2-(4-Methylphenyl) | MCF-7 | GI50: 0.12 µM |
Comparative Antimicrobial Activity of 6-Bromo-Quinolines
Derivatives of the 6-bromo-quinoline scaffold, particularly 6,8-dibromo-4(3H)quinazolinones, have also been investigated for their antimicrobial properties. These compounds have demonstrated promising activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[1]
Key Structure-Activity Relationship Insights for Antimicrobial Activity:
-
Broad-Spectrum Potential: The 6,8-dibromo-4(3H)quinazolinone scaffold serves as a viable starting point for developing broad-spectrum antimicrobial agents.[1]
-
Impact of Substitutions: Specific substitutions on the quinazolinone ring system can lead to highly potent and selective antimicrobial and antifungal activity. For example, certain derivatives show excellent activity against specific Gram-negative and Gram-positive bacteria, while others are highly potent antifungal agents.[1][2]
Quantitative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for a series of 6,8-dibromo-4(3H)quinazolinone derivatives against various microbial strains.[2]
| Compound ID | E. coli (MIC, µg/mL) | S. typhimurium (MIC, µg/mL) | L. monocytogenes (MIC, µg/mL) | S. aureus (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | B. cereus (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. flavus (MIC, µg/mL) |
| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - |
| VIIc | - | - | - | - | - | - | 0.78 | 0.097 |
| IX | 12.5 | 25 | 6.25 | 12.5 | 50 | 50 | 12.5 | 6.25 |
| XIIIa | 6.25 | 12.5 | 3.125 | 6.25 | 25 | 25 | 6.25 | 3.125 |
| XIIIb | 3.125 | 6.25 | 1.56 | 3.125 | 12.5 | 12.5 | 3.125 | 1.56 |
Mechanisms of Action
The anticancer effects of 6-bromo-quinoline derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and their inhibition of key cellular enzymes like topoisomerase I.
Apoptosis Induction
Several studies have confirmed that 6-bromo-quinoline derivatives can induce apoptosis in cancer cells.[3] This is a critical mechanism as it leads to the controlled elimination of cancer cells. The process of apoptosis is often confirmed through DNA laddering assays, where the characteristic fragmentation of DNA in apoptotic cells is visualized.
Topoisomerase I Inhibition
Topoisomerase I is a crucial enzyme involved in DNA replication and repair. Its inhibition leads to the accumulation of DNA strand breaks, which ultimately triggers apoptotic cell death. Certain brominated quinoline derivatives have been identified as potent inhibitors of human topoisomerase I.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of a Novel Quinoline Derivative: A Comparative Analysis of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
In the landscape of modern drug discovery, quinoline scaffolds are a cornerstone for developing novel therapeutic agents due to their versatile biological activities. Among these, 6-Bromo-4,8-dichloroquinoline-3-carbonitrile emerges as a compound of significant interest. This guide provides a comparative analysis of its potential mechanism of action, drawing insights from structurally related molecules and positioning its performance against established alternatives. The information is tailored for researchers, scientists, and professionals in drug development, offering a foundational resource for further investigation.
While direct and extensive biological data for this compound is not abundant in publicly available literature, the known activities of its close analogs suggest a strong potential for anticancer activity. The primary mechanisms hypothesized for similar bromo- and cyano-substituted quinoline derivatives are the inhibition of Topoisomerase I and Cyclin-Dependent Kinase 8/19 (CDK8/19).[1] This guide will, therefore, focus on validating these potential mechanisms through a comparative lens.
Comparative Analysis of Biological Activity
To contextualize the potential efficacy of this compound, we compare it with known inhibitors of the proposed target pathways: Topoisomerase I and CDK8/19.
| Compound | Target(s) | IC50 (nM) | Assay Type |
| (Hypothesized) this compound | Topoisomerase I, CDK8/19 | TBD | Kinase Assay, Relaxation Assay |
| Camptothecin (Topoisomerase I Inhibitor) | Topoisomerase I | 20-100 | DNA Relaxation Assay |
| Topotecan (Topoisomerase I Inhibitor) | Topoisomerase I | ~60 | DNA Relaxation Assay |
| Senexin C (CDK8/19 Inhibitor) | CDK8, CDK19 | 11, 7 | Lanthascreen Eu Kinase Binding |
Table 1: Comparative in vitro activity of this compound and reference compounds. TBD (To Be Determined) indicates that experimental data for the specific compound is not yet available.
Proposed Mechanisms of Action and Signaling Pathways
The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular processes such as DNA replication and cell cycle regulation.
1. Topoisomerase I Inhibition:
Topoisomerase I is a vital enzyme that alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and subsequently triggers apoptosis in cancer cells. Several brominated 8-hydroxyquinoline derivatives have demonstrated the ability to inhibit this enzyme.[1]
2. CDK8/19 Inhibition and Wnt/β-catenin Signaling:
CDK8 and its paralog CDK19 are components of the Mediator complex, which regulates transcription. In certain cancers, CDK8/19 activity is linked to the aberrant activation of the Wnt/β-catenin signaling pathway, a critical driver of cell proliferation. Inhibition of CDK8/19 can downregulate this pathway, leading to decreased cancer cell growth.[1]
Experimental Protocols
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are recommended.
1. Topoisomerase I DNA Relaxation Assay:
-
Objective: To determine the inhibitory effect of the test compound on human Topoisomerase I.
-
Materials: Human Topoisomerase I, supercoiled plasmid DNA (e.g., pHOT1), assay buffer, reaction buffer, proteinase K, loading buffer, agarose gel, ethidium bromide.
-
Procedure:
-
Prepare a reaction mixture containing supercoiled DNA and assay buffer.
-
Add serial dilutions of the test compound (and a known inhibitor as a positive control).
-
Initiate the reaction by adding human Topoisomerase I and incubate at 37°C for 30 minutes.
-
Stop the reaction by adding proteinase K and loading buffer.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after ethidium bromide staining. Inhibition is indicated by the persistence of the supercoiled DNA form.
-
2. In Vitro Kinase Assay (for CDK8/19):
-
Objective: To quantify the inhibitory activity of the test compound against CDK8/19.
-
Materials: Recombinant human CDK8/CycC and CDK19/CycC, kinase buffer, ATP, substrate peptide (e.g., a generic kinase substrate or a specific one like STAT1 peptide for CDK8), ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
Procedure:
-
Add kinase, substrate, and serial dilutions of the test compound to the wells of a microplate.
-
Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and then measure the newly synthesized ATP as a luminescent signal.
-
The luminescent signal is inversely proportional to the kinase activity. Calculate IC50 values from the dose-response curve.
-
3. Cell Viability/Cytotoxicity Assay (MTT or LDH Assay):
-
Objective: To assess the effect of the test compound on the viability and proliferation of cancer cells.
-
Materials: Cancer cell lines (e.g., HeLa, HT29), complete cell culture medium, 96-well cell culture plates, test compound dissolved in DMSO, MTT reagent or LDH cytotoxicity assay kit.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and incubate for 48-72 hours.
-
For the MTT assay, add MTT reagent and incubate for 4 hours. Solubilize the formazan crystals and measure the absorbance.
-
For the LDH assay, measure the lactate dehydrogenase released into the medium from damaged cells according to the kit manufacturer's instructions.[1]
-
Calculate the percentage of cell viability or cytotoxicity relative to untreated controls.
-
Workflow for Preclinical Evaluation
The following workflow outlines a general approach for the preclinical evaluation of novel quinoline derivatives like this compound.
References
A Comparative Guide to the Cytotoxicity of Novel Quinoline Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with enhanced efficacy and reduced side effects is a cornerstone of modern oncological research. Among the diverse heterocyclic scaffolds explored, quinoline and its derivatives have emerged as a particularly promising class of compounds. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities, including potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the in vitro cytotoxicity of recently developed quinoline compounds, supported by experimental data and detailed protocols to aid in the evaluation and development of this important class of potential therapeutics.
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity of several novel quinoline-chalcone hybrids against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a compound in inhibiting cell growth, is presented. For context, the activity of standard chemotherapeutic agents, 5-Fluorouracil (5-FU) and Cisplatin, is included where available in the cited studies.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Quinoline-Chalcone Hybrid | 12e | MGC-803 (Gastric) | 1.38[1][2] | 5-FU | 6.22[1][2] |
| HCT-116 (Colon) | 5.34[1][2] | 5-FU | 10.4[1][2] | ||
| MCF-7 (Breast) | 5.21[1][2] | 5-FU | 11.1[1][2] | ||
| Quinoline-Chalcone Hybrid | 9i | A549 (Lung) | 3.91[3] | Cisplatin | Not Reported |
| K-562 (Leukemia) | 1.91[3] | Cisplatin | 2.71[3] | ||
| Quinoline-Chalcone Hybrid | 9j | A549 (Lung) | 5.29[3] | Cisplatin | Not Reported |
| K-562 (Leukemia) | 2.67[3] | Cisplatin | 2.71[3] | ||
| Indoloquinoline Derivative | BAPPN | HepG2 (Liver) | 3.3 (µg/mL)[4] | Not Reported | Not Reported |
| HCT-116 (Colon) | 23 (µg/mL)[4] | Not Reported | Not Reported | ||
| MCF-7 (Breast) | 3.1 (µg/mL)[4] | Not Reported | Not Reported | ||
| A549 (Lung) | 9.96 (µg/mL)[4] | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key assays used to determine the cytotoxicity and mechanism of action of the novel quinoline compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Novel quinoline compounds and a reference drug (e.g., 5-FU)
-
MTT reagent (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the novel quinoline compounds and the reference drug for 48 hours.
-
MTT Incubation: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values are calculated from the dose-response curves.
Annexin V-FITC Apoptosis Assay
This assay is used to detect apoptosis by measuring the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compounds at their respective IC50 concentrations for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.
Cell Cycle Analysis
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Propidium Iodide (PI) staining solution
-
RNase A
-
70% Ethanol
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the test compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A. Incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases is determined from the DNA histogram.
Visualizing the Mechanism of Action
Many novel quinoline compounds exert their cytotoxic effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a common target for quinoline derivatives.[3][5]
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of novel quinoline compounds.
The diagram above illustrates a simplified representation of the PI3K/Akt/mTOR signaling cascade. Activation of Receptor Tyrosine Kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 then activates Akt, a key downstream effector, which subsequently activates mTORC1, leading to increased cell proliferation and survival.[5] Novel quinoline-chalcone hybrids, such as compounds 9i and 9j, have been shown to inhibit this pathway, contributing to their cytotoxic effects.[3][6] By targeting key components like PI3K, these compounds can effectively arrest cell cycle progression and induce apoptosis in cancer cells.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Spectroscopic Analysis for Confirming Synthesized Quinoline Structures
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a critical step. This guide provides an objective comparison of standard spectroscopic techniques used to elucidate the structure of synthesized quinolines, a vital class of heterocyclic compounds found in numerous pharmaceuticals.[1] We present supporting experimental data, detailed protocols, and a logical workflow to aid in the selection and application of these analytical methods.
Comparison of Core Spectroscopic Techniques
The structural characterization of quinoline derivatives relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each method provides unique and complementary pieces of the structural puzzle.
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information on the proton framework, including the number of unique protons, their electronic environment, and connectivity (proton-proton coupling).[1] | Excellent for determining substitution patterns and stereochemistry. Highly reproducible. | Can have overlapping signals in complex molecules. Requires relatively pure sample (5-10 mg). |
| ¹³C NMR | Reveals the number of unique carbon atoms and their chemical environments (e.g., aromatic, aliphatic, carbonyl).[1] | Provides a direct count of non-equivalent carbons, confirming the carbon skeleton. | Less sensitive than ¹H NMR, requiring more sample (20-50 mg) or longer acquisition times.[1] |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, which aids in identifying structural components.[2] | Extremely sensitive (requiring only micrograms of sample). Provides definitive molecular weight. | Isomeric compounds can be difficult to distinguish without tandem MS (MS/MS). Fragmentation can be complex. |
| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of specific frequencies of infrared light.[3][4] | Fast and simple method for confirming the presence or absence of key functional groups (e.g., C=O, N-H, C-H). | Provides limited information about the overall molecular skeleton. The "fingerprint region" can be complex to interpret. |
Quantitative Data Presentation: Unsubstituted Quinoline
The following tables summarize typical spectroscopic data for the parent quinoline molecule (C₉H₇N). Note that chemical shifts in NMR can vary slightly based on the solvent, concentration, and temperature.
Table 1: ¹H NMR Data for Quinoline (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.90 | dd | 4.2, 1.7 |
| H-3 | 7.40 | dd | 8.2, 4.2 |
| H-4 | 8.15 | dd | 8.2, 1.7 |
| H-5 | 7.75 | d | 8.2 |
| H-6 | 7.55 | t | 7.6 |
| H-7 | 7.85 | d | 8.0 |
| H-8 | 8.10 | d | 8.4 |
| Data compiled from representative values found in the literature.[1][5] |
Table 2: ¹³C NMR Data for Quinoline (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 150.3 |
| C-3 | 121.1 |
| C-4 | 136.0 |
| C-4a | 128.3 |
| C-5 | 129.5 |
| C-6 | 126.5 |
| C-7 | 127.7 |
| C-8 | 130.0 |
| C-8a | 148.5 |
| Data compiled from representative values found in the literature.[6][7] |
Table 3: Key Mass Spectrometry Fragments (Electron Ionization) for Quinoline
| m/z | Assignment | Description |
| 129 | [M]⁺• | Molecular Ion |
| 102 | [M - HCN]⁺• | Loss of hydrogen cyanide from the quinoline ring.[2][8] |
| 76 | [C₆H₄]⁺• | Further fragmentation by loss of acetylene (C₂H₂).[8] |
| Fragmentation patterns are highly dependent on the ionization technique used.[2] |
Table 4: Key Infrared (IR) Absorption Bands for Quinoline
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3150-2900 | Medium | Aromatic C-H stretch.[3] |
| 1620-1450 | Strong-Medium | Aromatic C=C and C=N ring stretching.[9] |
| 850-740 | Strong | C-H out-of-plane bending.[3] |
| Band positions can shift based on the sample's physical state (e.g., liquid, solid, in solution).[3][4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Accurately weigh 5-10 mg of the synthesized quinoline for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.
-
Transfer : Using a pipette with a filter plug, transfer the solution into a 5 mm NMR tube.
-
Data Acquisition :
-
Insert the tube into the NMR spectrometer.
-
Lock onto the solvent's deuterium signal and shim the magnetic field to achieve homogeneity.
-
For ¹H NMR : Use a standard single-pulse experiment. Typically, 8-16 scans are sufficient for a sample of adequate concentration.[1]
-
For ¹³C NMR : Use a standard proton-decoupled single-pulse experiment. A higher number of scans (e.g., 128 or more) is generally required due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using a known reference (e.g., residual solvent peak or tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).
-
Ionization Method Selection :
-
Electron Ionization (EI) : Suitable for volatile and thermally stable compounds. Often coupled with Gas Chromatography (GC-MS).[10] EI provides characteristic, reproducible fragmentation patterns.[2]
-
Electrospray Ionization (ESI) : A soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally fragile. Often coupled with Liquid Chromatography (LC-MS). ESI typically shows a prominent protonated molecule [M+H]⁺.[2]
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer (e.g., via direct infusion, GC, or LC).
-
Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.
-
If necessary, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to obtain further structural information.[2]
-
Infrared (IR) Spectroscopy
-
Sample Preparation :
-
Neat Liquid : Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr Pellet) : Grind a small amount of the solid sample (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Solid (Thin Film) : Dissolve the sample in a volatile solvent, cast it onto a salt plate, and allow the solvent to evaporate.
-
-
Data Acquisition :
-
Place the sample holder in the IR spectrometer.
-
Record a background spectrum of the empty sample compartment (or KBr pellet without the sample).
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum against the background.
-
-
Data Analysis : Identify characteristic absorption bands and assign them to the corresponding functional groups.
Alternative Confirmation Method: X-ray Crystallography
While spectroscopic methods provide robust evidence for a structure, single-crystal X-ray diffraction is considered the gold standard for unambiguous structural determination, provided a suitable single crystal can be grown.[11][12] It provides precise information about bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. However, it is not a high-throughput technique and is entirely dependent on the ability to produce high-quality crystals.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for confirming the structure of a newly synthesized quinoline derivative.
Caption: Workflow for Spectroscopic Structure Confirmation of Synthesized Quinolines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0033731) [hmdb.ca]
- 6. researchgate.net [researchgate.net]
- 7. Quinoline(91-22-5) 13C NMR spectrum [chemicalbook.com]
- 8. chempap.org [chempap.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. madison-proceedings.com [madison-proceedings.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile with known antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential antibacterial efficacy of the novel compound 6-Bromo-4,8-dichloroquinoline-3-carbonitrile against established antibiotics. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes findings from structurally related quinoline-3-carbonitrile derivatives and compares them with the performance of widely used antibiotics, Ciprofloxacin and Ampicillin. The data presented is intended to offer insights into the potential of this and similar quinoline compounds in the ongoing search for new antimicrobial agents.
Data Presentation: Comparative Antibacterial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives and standard antibiotics against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. Lower MIC values indicate greater antibacterial potency.
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Quinolone-3-carbonitrile derivatives | S. aureus | 3.13 - 100 | [1] |
| E. coli | 3.13 - 100 | [1] | |
| Quinoline-2-one derivatives | S. aureus | 0.018 - 0.061 | [2] |
| 9-bromo substituted indolizinoquinoline-5,12-dione derivatives | S. aureus (MRSA) | 0.031 | [3] |
| E. coli | 2 | [3] | |
| Ciprofloxacin | S. aureus (MSSA) | 0.25 | [4][5] |
| S. aureus (MRSA) | 0.5 - 1 | [4][5][6][7] | |
| E. coli | ≤0.06 - >8 | [8] | |
| Ampicillin | S. aureus | 0.6 - 1 | [9] |
| S. aureus (MRSA) | 32 | [10] | |
| E. coli | 4 - >256 | [9][11] |
Experimental Protocols
The following is a generalized protocol for determining the Minimum Inhibitory Concentration (MIC) of an antibacterial agent using the broth microdilution method, a standard procedure in microbiology.
1. Preparation of Bacterial Inoculum:
- A pure culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown on an appropriate agar medium.
- Several colonies are transferred to a sterile broth and incubated to achieve logarithmic growth.
- The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
2. Preparation of Antimicrobial Agent Dilutions:
- A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent.
- A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate using a sterile growth medium.
3. Inoculation and Incubation:
- Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
4. Determination of MIC:
- Following incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacterium.
Mandatory Visualizations
Potential Mechanism of Action of Quinolone Antibiotics
Quinolone antibiotics, a class to which this compound belongs, typically exert their antibacterial effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[12][13][14][15] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, quinolones lead to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[12][13]
Caption: Generalized signaling pathway for Quinolone antibiotic action.
Experimental Workflow for MIC Determination
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental experiment in assessing the efficacy of a potential new antibiotic. The workflow involves a systematic dilution of the compound and observation of its effect on bacterial growth.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 5. Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evolution of Ciprofloxacin-Resistant Staphylococcus aureus in In Vitro Pharmacokinetic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of reduced susceptibility to ciprofloxacin in Escherichia coli isolates from Canadian hospitals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 14. microbiologyresearch.org [microbiologyresearch.org]
- 15. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Vitro and In Vivo Studies of Quinoline-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the foundation of numerous compounds with significant biological activities.[1] In the field of oncology, quinoline derivatives have emerged as a promising class of anticancer agents, demonstrating efficacy through diverse mechanisms of action including the inhibition of protein kinases, induction of apoptosis, and arrest of the cell cycle.[2][3] This guide provides an objective comparison of the in vitro and in vivo performance of selected quinoline-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of these potential therapeutics.
In Vitro Efficacy: Cellular and Enzymatic Activity
In vitro studies are the first step in evaluating the anticancer potential of new chemical entities. These assays, conducted on cancer cell lines and specific molecular targets, provide crucial data on a compound's potency and mechanism of action.[1] The half-maximal inhibitory concentration (IC50) is a key metric derived from these studies, with lower values indicating greater potency.[1][4]
Quinoline derivatives have shown potent activity against a variety of cancer cell lines and oncogenic kinases. For instance, derivatives of 4-anilinoquinazoline have demonstrated significant inhibitory effects on key receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[4] Similarly, platinum complexes incorporating quinoline ligands have shown superior cytotoxicity against osteosarcoma cells compared to the established drug, cisplatin.[5]
Table 1: In Vitro Anticancer Activity of Representative Quinoline Derivatives
| Compound | Target/Cell Line | Assay Type | IC50 Value (µM) | Reference |
| Compound 40 (4-anilinoquinazoline derivative) | VEGFR-2 | Kinase Inhibition | 46.4 | [4] |
| PDGFR-β | Kinase Inhibition | 673.6 | [4] | |
| EGFR | Kinase Inhibition | 384.8 | [4] | |
| Schiff's Base 4e | HT29 (Colon Cancer) | Cytotoxicity | 4.7 | [6] |
| MDA-MB231 (Breast Cancer) | Cytotoxicity | 4.6 | [6] | |
| [PtCl(8-O-quinoline)(dmso)] (Compound 2 ) | MG-63 (Osteosarcoma) | Cytotoxicity | 4.0 | [5] |
| Cisplatin (Reference Drug) | MG-63 (Osteosarcoma) | Cytotoxicity | 39.0 | [5] |
In Vivo Efficacy: Preclinical Animal Models
Promising candidates from in vitro screening are advanced to in vivo studies to assess their antitumor efficacy and safety in a whole-organism context.[2] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard method for these evaluations.[4][7] These studies provide critical information on a compound's ability to inhibit tumor growth in a complex biological environment.
For example, the 4-anilinoquinazoline derivative, compound 40 , which showed potent in vitro kinase inhibition, also exhibited robust antitumor efficacy in a xenograft model, with performance comparable to the clinically approved drug Sorafenib.[4] Another novel quinoline compound, 91b1 , also significantly reduced tumor size in a nude mice xenograft model.[7] Similarly, the quinoline-platinum complex [PtCl(8-O-quinoline)(dmso)] not only demonstrated superior in vitro activity but also effectively reduced tumor volume in mice without inducing significant side effects, highlighting a better safety profile than cisplatin.[5]
Table 2: In Vivo Antitumor Efficacy of Selected Quinoline Derivatives
| Compound | In Vivo Model | Dosage | Tumor Growth Inhibition | Key Findings | Reference |
| Compound 40 | Human cancer cell xenograft in mice | Not specified | Robust antitumor efficacy, comparable to Sorafenib | Demonstrated relatively lower toxicity in the animal model. | [4] |
| Compound 91b1 | Xenografted model on nude mice | Not specified | Significant reduction in tumor size | Downregulated the tumorigenesis-associated gene, Lumican. | [7] |
| [PtCl(8-O-quinoline)(dmso)] | Human osteosarcoma xenograft in mice | Not specified | Significant reduction in tumor volume | No significant alterations in liver/kidney cytoarchitecture or blood biomarkers. | [5] |
Experimental Protocols
Reproducibility is paramount in scientific research. The following are generalized protocols for key experiments used to evaluate quinoline-based anticancer agents.
In Vitro Methodologies
-
Cytotoxicity Assay (MTT Assay) : This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[1]
-
Cell Plating: Seed cancer cells in 96-well plates at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Dissolve the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to a vehicle control and determine the IC50 value.[1]
-
-
Kinase Inhibition Assay : This assay measures the direct inhibitory effect of a compound on a specific kinase.[4]
-
Reaction Setup: In a multi-well plate, combine the target kinase (e.g., VEGFR-2), a suitable substrate, and ATP.
-
Compound Addition: Add the test compounds at various concentrations.
-
Reaction & Incubation: Initiate the kinase reaction by adding ATP and incubate at room temperature for a set time (e.g., 60 minutes).
-
Detection: Quantify the amount of phosphorylated substrate using an appropriate method (e.g., ELISA, fluorescence).
-
-
Apoptosis Induction (Caspase Activity Assay) : This assay quantifies the activity of caspases, which are key proteases in the apoptotic pathway.
-
Cell Treatment: Treat cells with the quinoline compound to induce apoptosis.
-
Cell Lysis: Lyse the cells using a chilled lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Caspase Reaction: Add a caspase-specific substrate (e.g., a colorimetric caspase-3 substrate) to the lysate and incubate.
-
Data Acquisition: Measure the signal (e.g., color change) generated by the cleavage of the substrate.
-
In Vivo Methodology
-
Xenograft Tumor Model : This model assesses the antitumor activity of a compound on human tumors grown in mice.[4]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Randomize the mice into control and treatment groups. Administer the test compound or vehicle control via a specific route (e.g., oral gavage, intraperitoneal injection) according to a defined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Calculate the percentage of tumor growth inhibition (TGI) and evaluate any signs of toxicity.
-
Visualizing Mechanisms and Workflows
Diagrams are essential for illustrating complex biological pathways and experimental processes.
Caption: A typical workflow for the discovery and development of anticancer agents.
Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoline-based agent.
Conclusion
The development of effective quinoline-based anticancer agents relies on a rigorous pipeline of evaluation, beginning with high-throughput in vitro assays to identify potent compounds and elucidate their mechanisms. Subsequent in vivo studies are indispensable for validating efficacy and safety in a physiological context. The data presented herein illustrates that while in vitro potency is a critical prerequisite, successful translation to in vivo models is the true hallmark of a promising therapeutic candidate. A comprehensive approach, integrating both in vitro and in vivo methodologies, is essential for advancing novel quinoline derivatives from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. benchchem.com [benchchem.com]
- 5. In vitro and in vivo anticancer effects of two quinoline-platinum(II) complexes on human osteosarcoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of Quinoline Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Quinoline-based compounds represent a significant class of kinase inhibitors with broad therapeutic potential, particularly in oncology.[1] The core mechanism of many quinoline derivatives involves competitive binding at the ATP pocket of protein kinases, leading to the inhibition of downstream signaling pathways crucial for cell proliferation and survival.[2][3] Validating that these compounds effectively engage their intended kinase targets within the complex cellular environment is a critical step in drug discovery and development. This guide provides a comparative overview of key methodologies for confirming the target engagement of quinoline kinase inhibitors, supported by experimental protocols and data interpretation.
Comparative Analysis of Target Engagement Methodologies
A multi-faceted approach is often necessary to robustly validate target engagement. The choice of method depends on various factors, including the specific kinase target, the availability of reagents, and the desired throughput. Below is a comparison of widely used techniques.
| Methodology | Principle | Advantages | Limitations | Typical Readout |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[4][5] | Label-free, performed in intact cells or lysates, provides direct evidence of target binding.[4][6] | Not suitable for all targets, can be technically demanding for high-throughput screening. | Western blot band intensities, melt curves, isothermal dose-response curves.[4][5] |
| NanoBRET™ Target Engagement Assay | Measures the binding of a small molecule inhibitor to a NanoLuc® luciferase-tagged target protein in live cells via bioluminescence resonance energy transfer (BRET).[7][8][9] | Highly sensitive, quantitative, suitable for high-throughput screening, allows for determination of intracellular affinity and residence time.[10] | Requires genetic modification of cells to express the fusion protein, dependent on the availability of a suitable fluorescent tracer.[7][11] | BRET ratio, IC50 values.[9] |
| Quantitative Chemical Proteomics | Utilizes affinity chromatography with an immobilized inhibitor to capture and identify binding partners from cell lysates, followed by quantitative mass spectrometry.[12][13][14] | Unbiased, proteome-wide approach, can identify both on- and off-targets.[12][13] | Requires chemical modification of the compound for immobilization, which may alter its binding properties; can be prone to false positives from non-specific binding.[15] | Mass spectrometry identification and quantification of bound proteins, dissociation constants (Kd).[12][13] |
| In-Cell Western (ICW) / Cell-Based ELISA | An immunocytochemistry-based method to quantify protein levels and post-translational modifications (e.g., phosphorylation) directly in fixed and permeabilized cells in a multi-well plate format.[16][17][18][19] | High-throughput, allows for multiplexing (detecting multiple proteins simultaneously), provides a more physiologically relevant context than traditional Western blots.[18][19] | Indirect measure of target engagement (infers engagement from inhibition of downstream signaling), requires specific and validated antibodies. | Fluorescence intensity, IC50 values for inhibition of phosphorylation.[19] |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for assessing the target engagement of a quinoline kinase inhibitor.
Objective: To determine if the quinoline inhibitor binds to and stabilizes its target kinase in intact cells.
Materials:
-
Cultured cells expressing the target kinase
-
Quinoline kinase inhibitor
-
DMSO (vehicle control)
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target kinase
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
-
Thermal cycler
Procedure:
-
Cell Treatment: Treat cultured cells with the quinoline inhibitor at a desired concentration or with DMSO as a vehicle control. Incubate under normal culture conditions for 1-2 hours.
-
Cell Harvesting and Heat Treatment: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[5]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]
-
Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration and analyze by SDS-PAGE and Western blotting using an antibody against the target kinase.
-
Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melt curves. A shift in the melt curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[4]
NanoBRET™ Target Engagement Assay
This protocol provides a general workflow for the NanoBRET™ assay.
Objective: To quantify the intracellular affinity of a quinoline kinase inhibitor for its target.
Materials:
-
HEK293T cells
-
Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGene HD)
-
Opti-MEM™ I Reduced Serum Medium
-
Quinoline kinase inhibitor
-
NanoBRET™ tracer specific for the kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
White, 96-well assay plates
Procedure:
-
Transfection: Transfect HEK293T cells with the Nanoluc®-kinase fusion plasmid and culture for 18-24 hours to allow for protein expression.[9]
-
Cell Plating: Harvest the transfected cells and dispense them into the wells of a white assay plate.
-
Compound and Tracer Addition: Prepare serial dilutions of the quinoline inhibitor. Add the inhibitor and the specific NanoBRET™ tracer to the cell-containing wells.[11]
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator.[9]
-
Signal Detection: Add the Nano-Glo® Substrate solution (containing the extracellular inhibitor) to all wells.[11]
-
BRET Measurement: Read the plate within 10-20 minutes on a luminometer capable of measuring dual-filtered luminescence at 450 nm (donor emission) and 610 nm (acceptor emission).[9]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A dose-dependent decrease in the BRET ratio upon addition of the quinoline inhibitor indicates competitive displacement of the tracer and thus, target engagement. Plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[8]
Signaling Pathways and Experimental Workflows
Visualizing the relevant biological pathways and experimental procedures can aid in understanding the mechanism of action and the validation process.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | MDPI [mdpi.com]
- 3. ijmphs.com [ijmphs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [worldwide.promega.com]
- 8. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.sg]
- 9. eubopen.org [eubopen.org]
- 10. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative Chemical Proteomics Identifies Novel Targets of the Anti-cancer Multi-kinase Inhibitor E-3810 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pnas.org [pnas.org]
- 16. bitesizebio.com [bitesizebio.com]
- 17. azurebiosystems.com [azurebiosystems.com]
- 18. biocompare.com [biocompare.com]
- 19. licorbio.com [licorbio.com]
Safety Operating Guide
Safe Disposal of 6-Bromo-4,8-dichloroquinoline-3-carbonitrile: A Procedural Guide
For researchers, scientists, and professionals in drug development, the responsible handling and disposal of chemical reagents are paramount for ensuring laboratory safety and environmental protection.[1] 6-Bromo-4,8-dichloroquinoline-3-carbonitrile, as a halogenated and nitrilated organic compound, necessitates specific disposal protocols due to its potential hazards. This guide provides essential, step-by-step instructions for its safe management and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate Personal Protective Equipment (PPE). All handling should occur within a well-ventilated area or a chemical fume hood to prevent the inhalation of dust or vapors.[2]
Recommended PPE:
-
Eye and Face Protection: Chemical safety goggles and a face shield.[2]
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.[2] Clothing should consist of long pants and closed-toe shoes to ensure no skin is exposed.[2]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, or if working outside a fume hood, a NIOSH-approved respirator is necessary.[2]
Waste Classification and Segregation
Proper segregation of chemical waste is a critical step in ensuring safe disposal. This compound is classified as a halogenated organic compound .[1][3] Therefore, it must be collected in a designated "Halogenated Organic Waste" container and must not be mixed with other waste streams such as non-halogenated solvents, aqueous solutions, or solid waste.[1][3] Mixing incompatible waste types can lead to dangerous chemical reactions and complicates the disposal process.[4]
Waste Segregation Summary
The following table provides a clear guide for segregating laboratory waste to ensure proper disposal of this compound and other common lab chemicals.
| Waste Category | Examples | Recommended Disposal Container |
| Halogenated Organic Waste | This compound, Dichloromethane, Chloroform, Bromoform[1][3][5] | Designated, clearly labeled, and sealed container for halogenated organic waste.[1][3] |
| Non-Halogenated Organic Waste | Acetone, Ethanol, Hexane, Toluene, Xylenes[1][5] | Designated, clearly labeled, and sealed container for non-halogenated organic waste.[1][3] |
| Aqueous Waste (Inorganic) | Dilute acid/base solutions (neutralized), heavy metal solutions[3][6] | Designated container for aqueous or inorganic waste.[1][3] |
| Solid Chemical Waste | Contaminated labware, gloves, absorbent materials | Labeled container for solid hazardous waste. |
Step-by-Step Disposal Protocol
The primary and required method for the disposal of this compound is through a licensed professional waste disposal service.[1][7] Laboratories must strictly adhere to their institution's specific waste management protocols as well as all local, state, and federal regulations.[1][4]
Experimental Protocol: Preparing Waste for Disposal
-
Container Selection: Choose a chemically compatible container with a secure, leak-proof lid.[4] The container must be in good condition and suitable for storing halogenated organic compounds.[8] Polyethylene containers are often recommended.[9]
-
Labeling: Before adding any waste, clearly label the container with "Hazardous Waste," "Halogenated Organic Waste," and list all chemical constituents, including "this compound," with their approximate percentages.[5][8][10]
-
Waste Collection: In a chemical fume hood, carefully transfer the waste chemical and any contaminated materials (e.g., pipette tips, absorbent pads) into the designated container.[10] Avoid overfilling; do not exceed 80-90% of the container's capacity.
-
Sealing and Storage: Securely close the container lid to be vapor-tight and spill-proof.[8] Store the sealed container in a designated and secure Satellite Accumulation Area (SAA).[10][11] This area should be well-ventilated, cool, and away from incompatible materials.[9][12] Ensure the container is stored in secondary containment to prevent spills.[9]
-
Documentation: Maintain a detailed log of the accumulated waste, including the chemical names, quantities, and dates.[1]
-
Arrange for Pickup: Once the container is nearly full or has been stored for the maximum allowed time per institutional policy, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert colleagues.
-
Control and Contain: If safe to do so, prevent the spill from spreading. For solid spills, carefully sweep or scoop up the material. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[13][14]
-
Collect Waste: Place all contaminated absorbent materials and cleanup supplies into a suitable, sealable container.[10][13] This cleanup debris must be treated as hazardous waste and disposed of according to the protocol outlined above.[13]
-
Decontaminate: Clean the spill area thoroughly.
-
Report: Report the incident to your laboratory supervisor and EHS department as required by your institution's policy.
Chemical Disposal Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bucknell.edu [bucknell.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. 7.2 Organic Solvents [ehs.cornell.edu]
- 6. acs.org [acs.org]
- 7. fishersci.com [fishersci.com]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. odu.edu [odu.edu]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. vumc.org [vumc.org]
- 14. echemi.com [echemi.com]
Essential Safety and Operational Guide for 6-Bromo-4,8-dichloroquinoline-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 6-Bromo-4,8-dichloroquinoline-3-carbonitrile. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on established best practices for handling halogenated aromatic and quinoline-based compounds, which are known to possess potential hazards.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate risks associated with handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a full-face shield.[1][2] | Protects against splashes, vapors, and airborne particles that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant apron or lab coat, and closed-toe shoes.[1][3][4] | Prevents skin contact, which can lead to irritation, burns, or absorption of the chemical.[1] |
| Respiratory | Work should be conducted in a certified chemical fume hood.[1][5] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1][6] For emergencies or high-concentration exposures, a self-contained breathing apparatus (SCBA) is necessary.[1][7] | Minimizes inhalation of vapors or dust, which can cause respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound in a laboratory setting.
1. Preparation:
-
Ensure a chemical fume hood is operational and accessible.
-
Verify that an emergency eyewash station and safety shower are unobstructed and functional.[4]
-
Gather all necessary PPE and inspect it for integrity.[4]
-
Place all necessary equipment and reagents within the chemical fume hood before starting work.[1]
2. Handling:
-
Conduct all manipulations of the compound within the chemical fume hood.[1][4]
-
Keep the sash at the lowest possible height while allowing for comfortable work.[1]
-
Carefully measure and transfer the required amount of the chemical, using appropriate tools to minimize the risk of spills.[1]
-
Avoid the formation of dust and aerosols.[4]
3. Post-Handling:
-
Decontaminate all glassware and equipment that has come into contact with the chemical. Rinse with a suitable solvent (e.g., acetone) inside the fume hood, collecting the rinsate as hazardous waste.[1]
-
Wipe down the work area within the fume hood.
-
Properly remove and dispose of contaminated PPE in designated waste containers.
-
Wash hands and forearms thoroughly after handling.[7]
Disposal Plan: Step-by-Step Waste Management
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
This compound is a halogenated organic compound and must be disposed of in a designated "Halogenated Organic Waste" container.[1][5][8]
-
Do not mix this waste with non-halogenated organic or aqueous waste streams.[9]
2. Waste Collection:
-
Carefully transfer all waste, including the compound itself, contaminated disposable labware, and cleaning materials, into the designated, properly labeled hazardous waste container.[4]
-
The container must be chemically resistant and have a secure, leak-proof lid.[9]
-
Do not overfill the container; a general guideline is to not exceed 80% of its capacity.[9]
3. Storage and Disposal:
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.[9]
-
Maintain a detailed log of the waste, including the chemical name, quantity, and date of accumulation.[9]
-
Arrange for the disposal of the chemical waste through a licensed professional waste disposal service, following all institutional, local, state, and federal regulations.[1][4][9]
Emergency Procedures
Spill Response:
-
Evacuate the immediate area and restrict access.[4]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).
-
Carefully collect the absorbed material and place it into a designated hazardous waste container for disposal.[4]
-
Ventilate the area and decontaminate the spill site.[4]
First Aid:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[10]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[10]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10] If eye irritation persists, get medical advice.[10]
-
If Swallowed: Rinse mouth. Immediately call a poison center or doctor.
Logical Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. hmc.edu [hmc.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. lobachemie.com [lobachemie.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
